3-Oxopiperazine-1-carboximidamide hydrochloride
Beschreibung
BenchChem offers high-quality 3-Oxopiperazine-1-carboximidamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Oxopiperazine-1-carboximidamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3-oxopiperazine-1-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O.ClH/c6-5(7)9-2-1-8-4(10)3-9;/h1-3H2,(H3,6,7)(H,8,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDUFEWPGPGTFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Difference between 3-oxopiperazine and 2-oxopiperazine derivatives
The following technical guide details the structural, synthetic, and pharmacological distinctions between 2-oxopiperazine and 3-oxopiperazine derivatives.
Structural Logic, Synthetic Pathways, and Pharmacophore Design
Executive Summary: The Nomenclature Paradox
In strict IUPAC nomenclature, piperazin-2-one and piperazin-3-one are identical tautomers due to the symmetry of the unsubstituted ring. The distinction—and the critical importance for drug design—arises only when the ring is substituted , particularly at the nitrogen atoms.
-
2-Oxopiperazine Derivatives: Typically refer to scaffolds where the primary substituent (R) is attached to the amide nitrogen (N1) . The carbonyl is adjacent to the functionalized nitrogen (
). -
3-Oxopiperazine Derivatives: Typically refer to scaffolds where the primary substituent (R) is attached to the amine nitrogen (N4) , or where the carbonyl is positioned at C3 relative to a specific chiral center at C2. In many contexts, "1-substituted-3-oxopiperazine" is a regioisomer of "1-substituted-2-oxopiperazine."
Implication: This regiochemistry dictates the vector orientation of side chains, determining whether the scaffold mimics a
Structural & Electronic Analysis
The core difference lies in the electronic environment of the functionalized nitrogen.
Electronic Distribution
| Feature | 2-Oxopiperazine (N1-Substituted) | 3-Oxopiperazine (N4-Substituted) |
| Nitrogen Character | N1 is Amidic: Non-basic, planar ( | N4 is Aminic: Basic ( |
| Carbonyl Position | Proximal to substituent (Alpha). | Distal to substituent (Beta). |
| H-Bonding | N1 is an H-bond acceptor (via C=O) but not a donor (if substituted). | N4 is a proton acceptor (amine) and donor (if H is present). |
| Metabolic Stability | High (Amide bond is stable). | Moderate (Amine is susceptible to N-oxidation or glucuronidation). |
Visualization of Regioisomerism
The following diagram illustrates the structural divergence when a generic substituent (R) is introduced.
Figure 1: Divergent synthesis pathways lead to distinct regioisomers. Direct alkylation favors the "3-oxo" (N4-substituted) product due to the basicity of the amine nitrogen.
Synthetic Methodologies
Researchers must choose the synthetic route based on the desired regioisomer. You cannot easily interconvert them once the ring is formed.
Synthesis of 3-Oxopiperazine Derivatives (N4-Functionalized)
This is the kinetically favored route from the parent piperazin-2-one.
-
Mechanism: The distal nitrogen (N4) is a secondary amine and acts as a nucleophile. The amide nitrogen (N1) is deactivated by resonance.
-
Protocol (Direct Alkylation):
-
Dissolve piperazin-2-one in DCM or DMF.
-
Add 1.1 eq of Electrophile (e.g., Alkyl Halide, Boc-anhydride).
-
Add mild base (Et3N or K2CO3).
-
Result: Exclusive formation of the 4-substituted-piperazin-2-one (often named 1-substituted-3-oxopiperazine in literature relative to the substituent).
-
Synthesis of 2-Oxopiperazine Derivatives (N1-Functionalized)
This requires "Reverse Engineering" the ring or protecting N4.
-
Route A: Cyclization (The Jocic Reaction Variant)
-
React an N-substituted-1,2-diamine with a glyoxal equivalent or chloroacetyl chloride.
-
Advantage:[1] Allows installation of chiral centers at C3 via amino acid precursors.
-
-
Route B: Protection-Deprotection
-
Protect N4 (e.g., with Cbz or Benzyl).
-
Deprotonate N1 (requires strong base: NaH or LiHMDS, pKa ~17).
-
Alkylate N1 with R-X.
-
Deprotect N4.
-
Synthetic Decision Matrix
Figure 2: Synthetic workflow for regioisomer selection.
Medicinal Chemistry & SAR Applications
The choice between 2-oxo and 3-oxo derivatives is usually driven by the need to mimic specific peptide secondary structures.
Peptidomimetics: The "Turn" Mimicry
-
2-Oxopiperazines (N1-Substituted):
-
Act as Type I
-turn mimetics . -
The planar amide bond at N1 restricts rotation, forcing the substituent R into a specific vector that mimics the
residue of a peptide turn. -
Application: Opioid receptor agonists, where the spatial arrangement of the aromatic ring (R) is critical.
-
-
3-Oxopiperazines (N4-Substituted):
-
Act as
-turn mimetics or extended chain mimics. -
The basic nitrogen (N4) retains tetrahedral geometry (unless acylated), allowing for a "kink" in the backbone different from the planar amide.
-
Application:Farnesyltransferase Inhibitors (FTIs) . The N4 position is often substituted with a bulky group (e.g., cyanobenzyl) to occupy a hydrophobic pocket, while the carbonyl interacts with the zinc ion or backbone H-bonds.
-
Case Study: Factor Xa Inhibitors
In the development of anticoagulant Factor Xa inhibitors, the 2-oxopiperazine scaffold is frequently used as a neutral, polar core to link two hydrophobic aryl groups.
-
Design Choice: The 2-oxo regioisomer is preferred because the N1-amide is metabolically stable and does not introduce a basic center that could lead to hERG channel liability (a common issue with basic amines in 3-oxo derivatives).
Experimental Protocol: Regioselective Synthesis
Objective: Synthesis of 4-Benzyl-piperazin-2-one (A "3-oxo" derivative relative to the benzyl group).
-
Reagents: Piperazin-2-one (1.0 g, 10 mmol), Benzyl Bromide (1.71 g, 10 mmol), Triethylamine (1.5 mL), Dichloromethane (DCM, 20 mL).
-
Procedure:
-
Suspend piperazin-2-one in anhydrous DCM under
atmosphere. -
Add Triethylamine and cool to
. -
Add Benzyl Bromide dropwise over 15 minutes. Note: Slow addition prevents bis-alkylation.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Monitoring: Check TLC (MeOH/DCM 1:9). The product will be less polar than the starting material but more polar than the bis-alkylated byproduct.
-
Workup: Wash with sat.
, then Brine.[2] Dry over . -
Purification: Flash chromatography (EtOAc/Hexane gradient).
-
-
Validation:
-
1H NMR (CDCl3): Look for the singlet at
ppm (benzylic ) and the preservation of the broad singlet at ppm (Amide NH). If the Amide NH is missing, you have alkylated N1 (unlikely under these conditions).
-
References
-
Bouvier, B. et al. (2016). "The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines." Computational and Theoretical Chemistry. Link
-
Micklatcher, C. et al. (2012). "Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions." Organic & Biomolecular Chemistry. Link
-
Herrero, S. et al. (2002).[3] "2-Oxopiperazine-Based
-Turn Conformationally Constrained Peptides." Journal of Organic Chemistry. Link -
Stahl, S. S. et al. (2012).[4] "Palladium-Catalyzed Cyclization for Modular Synthesis of Highly Substituted Piperazines." Organic Letters. Link
-
Boc Sciences. "2-Oxopiperazine Derivatives in Drug Discovery."
Sources
An In-depth Technical Guide to 3-Oxo-1-piperazinecarboximidamide: A Privileged Scaffold for Drug Discovery
This guide provides a comprehensive technical overview of 3-Oxo-1-piperazinecarboximidamide, a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug development. We will delve into its chemical identity, propose a robust synthetic pathway, and explore its potential biological significance, drawing upon established principles and data from structurally related molecules. This document is intended for researchers, scientists, and professionals in the field of drug discovery.
Chemical Identity and Nomenclature
Correctly identifying and naming a chemical entity is fundamental to scientific communication. This section provides the definitive nomenclature and structural details for 3-Oxo-1-piperazinecarboximidamide.
IUPAC Name and Synonyms
The systematic name for this compound, following the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 3-oxopiperazine-1-carboximidamide .[1][2][3] The nomenclature is derived from the parent heterocycle, piperazine, with a ketone functional group at the 3-position and a carboximidamide group at the 1-position.
An alternative and acceptable synonym is 3-oxopiperazine-1-carboxamidine .[4] The hydrochloride salt of this compound is identified by the CAS number 1515923-03-1.[5]
Chemical Structure and Properties
The chemical structure of 3-Oxo-1-piperazinecarboximidamide combines a lactam (a cyclic amide) within a piperazine ring and a guanidinium-like functional group. This unique combination of a rigid heterocyclic core and a basic, hydrogen-bond-donating group suggests its potential for specific interactions with biological targets.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀N₄O | Derived |
| Molecular Weight | 142.16 g/mol | Calculated |
| CAS Number (HCl salt) | 1515923-03-1 | [5] |
| Topological Polar Surface Area (TPSA) | 82.21 Ų (for HCl salt) | [5] |
| Hydrogen Bond Donors | 3 (for HCl salt) | [5] |
| Hydrogen Bond Acceptors | 2 (for HCl salt) | [5] |
| SMILES (HCl salt) | N=C(N1CC(NCC1)=O)N.[H]Cl | [5] |
Proposed Synthesis of 3-Oxo-1-piperazinecarboximidamide
Synthetic Strategy Overview
The overall synthetic strategy is outlined below. This approach begins with the synthesis of the piperazin-2-one core, a common scaffold in medicinal chemistry.[6][7][8] The secondary amine of the piperazin-2-one is then subjected to a guanidinylation reaction to yield the final product.
Caption: Proposed two-step synthetic workflow for 3-Oxo-1-piperazinecarboximidamide.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Oxopiperazine (Piperazin-2-one)
The synthesis of the 3-oxopiperazine core can be achieved through various reported methods. One common approach involves the cyclization of an N-protected ethylenediamine derivative with an appropriate C2-synthon. A straightforward method adapted from the literature is the reaction of ethylenediamine with an α-haloacetyl halide, followed by base-mediated cyclization.
Materials:
-
Ethylenediamine
-
Chloroacetyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Acylation: Dissolve ethylenediamine (1.0 eq) in dichloromethane (DCM) and cool to 0 °C. Add a solution of chloroacetyl chloride (1.0 eq) in DCM dropwise while maintaining the temperature at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours.
-
Work-up: Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-(2-aminoethyl)-2-chloroacetamide intermediate.
-
Cyclization: Dissolve the intermediate in methanol. Add a solution of sodium hydroxide (1.1 eq) in methanol dropwise at room temperature. Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Isolation: After completion, cool the reaction mixture and neutralize with hydrochloric acid. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 3-oxopiperazine.
Step 2: Guanidinylation of 3-Oxopiperazine
The introduction of the carboximidamide group onto the N-1 position of the piperazin-2-one ring can be accomplished through a guanidinylation reaction. The use of cyanogen bromide is a classic method, although caution is advised due to its high toxicity.[9][10][11][12][13] A safer and more modern alternative involves the use of a protected guanidinylating reagent such as N,N'-di-Boc-N"-triflylguanidine (Goodman's reagent).[14]
Materials:
-
3-Oxopiperazine
-
N,N'-di-Boc-N"-triflylguanidine
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Guanidinylation: To a solution of 3-oxopiperazine (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM, add N,N'-di-Boc-N"-triflylguanidine (1.1 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude N,N'-di-Boc-protected product can be purified by flash chromatography.
-
Deprotection: Dissolve the purified Boc-protected intermediate in DCM and add trifluoroacetic acid (TFA) (10-20 eq). Stir the mixture at room temperature for 1-2 hours.
-
Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting crude product can be purified by recrystallization or precipitation to afford 3-Oxo-1-piperazinecarboximidamide as its trifluoroacetate salt. The free base can be obtained by neutralization with a suitable base.
Potential Applications in Medicinal Chemistry
The structural features of 3-Oxo-1-piperazinecarboximidamide suggest its utility as a versatile scaffold in the design of novel therapeutic agents. The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved drugs with diverse biological activities, including anticancer, antimicrobial, and antipsychotic properties.[15][16][17]
The Role of the Piperazine Moiety
The piperazine ring system offers several advantages in drug design:
-
Structural Rigidity: The six-membered ring provides a degree of conformational constraint, which can lead to higher binding affinity and selectivity for a biological target.[16]
-
Improved Physicochemical Properties: The two nitrogen atoms can be protonated at physiological pH, enhancing water solubility and oral bioavailability.[16]
-
Versatile Substitution Patterns: The nitrogen atoms of the piperazine ring can be readily functionalized, allowing for the exploration of a wide chemical space to optimize pharmacological properties.[18]
The Significance of the Carboximidamide Group
The carboximidamide (amidine) functional group is a bioisostere of a carboxylic acid and can act as a strong hydrogen bond donor. Its basic nature can facilitate interactions with acidic residues in protein binding pockets. The incorporation of a carboximidamide moiety has been shown to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.[19] Furthermore, this group is present in a number of biologically active compounds with antimicrobial and anti-inflammatory activities.[19][20]
Potential Therapeutic Areas
Given the pharmacological importance of both the piperazine and carboximidamide moieties, 3-Oxo-1-piperazinecarboximidamide could serve as a key intermediate for the synthesis of novel compounds targeting a range of diseases:
-
Oncology: The piperazine scaffold is a component of several kinase inhibitors, such as imatinib.[15]
-
Infectious Diseases: Piperazine derivatives have demonstrated antibacterial, antifungal, and antiparasitic activities.[17][21]
-
Central Nervous System (CNS) Disorders: The ability of piperazine-containing compounds to interact with various receptors in the CNS has led to their use as antipsychotics and antidepressants.[15]
-
Inflammatory Diseases: The carboximidamide group has been incorporated into molecules with potent anti-inflammatory effects.[19]
Caption: Logical relationship between the core structure and its potential therapeutic applications.
Conclusion
3-Oxo-1-piperazinecarboximidamide represents a promising yet underexplored chemical entity. Its synthesis is achievable through established chemical transformations, and its unique structural features make it an attractive starting point for the development of new chemical libraries for high-throughput screening. The combination of the privileged piperazine scaffold with the pharmacologically relevant carboximidamide group suggests a high potential for the discovery of novel drug candidates across multiple therapeutic areas. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted.
References
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. IntechOpen. 2026.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
- Selectivity of Boc-Guanidinylation: A Comparative Guide for Primary vs. Secondary Amines. Benchchem.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Guanidinyl
- IUPAC Provisional Recommend
- Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. MDPI. 2023.
- Guanidine synthesis by guanyl
- Facile and Efficient Guanylation of Amines Using Thioureas and Mukaiyama's Reagent.
- A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds.
- IUPAC Gold Book - carboxamidines. IUPAC.
- The Synthesis of Novel Annelated 2-Oxopiperazines by the Interaction Methyl (3-Oxopiperazin-2-Ylidene) Acetate with an N-Arylmaleimides. David Publishing.
- Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. MDPI. 2025.
- Nomenclature of Organic Chemistry: IUPAC Recommend
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
- The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Benjamin Bouvier.
- Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Semantic Scholar. 2025.
- Table 5 Suffixes and prefixes for some important characteristic groups in substitutive nomencl
- Piperazin-2-one. PubChem.
- Novel chalcone/aryl carboximidamide hybrids as potent anti-inflammatory via inhibition of prostaglandin E2 and inducible NO synthase activities: design, synthesis, molecular docking studies and ADMET prediction. PMC.
- What are the IUPAC names for singly- and doubly-proton
- Derivatized Oxopiperazine Rings
- 4-n-acyl-δ5-2-oxopiperazines, a process for its preparation and combinatorial libraries thereof.
- Synthesis and Biological Evaluation of Carboxamide and Quinoline Deriv
- What are the IUPAC names for singly- and doubly-proton
- Nomenclature of Organic Chemistry.
- Piperazine. Wikipedia.
- 2-Piperazinone, 4-(2-(4-(4-chlorophenyl)-2-oxo-1-pyrrolidinyl)acetyl)-, (R). PubChem.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templ
- Development of carboximidamide small molecule nanogels as potent antimicrobial functional drug delivery systems. RSC Publishing. 2025.
- Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. PMC.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. 2020.
- Synthesis of N-acyl carbazoles, phenoxazines and acridines
- Cyanogen bromide (CNBr).
- A Simple Synthesis of N-Alkylpiperazines.
- The reaction of tertiary amines with cyanogen bromide, the so-called von Braun reaction, leads to the cleavage of the a.
- cyanogen bromide. Organic Syntheses Procedure.
- Cyanogen bromide. Wikipedia.
- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC.
- Spicing things up with Cyanogen Bromide… New Reactions.
- Synthesis of 1,3-oxazines based on piperazine.
Sources
- 1. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 2. acdlabs.com [acdlabs.com]
- 3. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 4. goldbook.iupac.org [goldbook.iupac.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. davidpublisher.com [davidpublisher.com]
- 7. benjamin-bouvier.fr [benjamin-bouvier.fr]
- 8. Piperazin-2-one | C4H8N2O | CID 231360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Cyanogen bromide - Wikipedia [en.wikipedia.org]
- 13. newreactions.wordpress.com [newreactions.wordpress.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Novel chalcone/aryl carboximidamide hybrids as potent anti-inflammatory via inhibition of prostaglandin E2 and inducible NO synthase activities: design, synthesis, molecular docking studies and ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of carboximidamide small molecule nanogels as potent antimicrobial functional drug delivery systems - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05150A [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
The 3-Oxopiperazine Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in the structures of diverse, biologically active compounds. These are termed "privileged scaffolds" due to their ability to interact with multiple biological targets, offering a fertile ground for the development of novel therapeutics. The 3-oxopiperazine core, a six-membered heterocycle with two nitrogen atoms and a carbonyl group, has cemented its status as one such privileged scaffold.[1][2] Its prevalence in a wide array of pharmacologically active agents stems from a unique combination of structural and chemical properties.
The 3-oxopiperazine moiety provides a rigid, yet three-dimensional, framework that can be readily functionalized at multiple positions, allowing for the precise spatial orientation of pharmacophoric groups. This conformational constraint is crucial for achieving high-affinity binding to biological targets.[2][3] Furthermore, the presence of two nitrogen atoms allows for modulation of physicochemical properties such as solubility and basicity, which are critical for optimizing pharmacokinetic profiles.[4] This guide will provide a comprehensive overview of the 3-oxopiperazine scaffold, from its synthesis to its diverse applications in drug discovery, with a focus on the underlying principles that govern its biological activity.
Synthetic Strategies: Building the 3-Oxopiperazine Core
The versatility of the 3-oxopiperazine scaffold is, in part, due to the numerous synthetic routes available for its construction and subsequent derivatization. These methods range from classical cyclization reactions to modern solid-phase synthesis techniques, enabling the creation of diverse compound libraries for high-throughput screening.
General Synthetic Approaches
One common strategy for the synthesis of 3-oxopiperazine derivatives involves the cyclization of a diamine precursor with a suitable dicarbonyl equivalent. For instance, the reaction of an N-substituted ethylenediamine with an α-halo-α,β-unsaturated ester can yield the corresponding 3-oxopiperazine.[5] Another approach involves the intramolecular cyclization of an N-(2-aminoethyl)amino acid derivative.
A particularly efficient method for the enantioselective synthesis of 3-substituted 2-oxopiperazines involves the diastereoselective alkylation of an N-(hydroxyalkyl)-2-oxopiperazine. This method, which can be performed in a few steps from a commercially available amino acid, allows for the introduction of a wide variety of substituents at the 3-position with high stereocontrol.[3]
Experimental Protocol: Enantioselective Synthesis of 3-Substituted 2-Oxopiperazines [3]
-
Preparation of N-(hydroxyalkyl)-2-oxopiperazine:
-
Start with a commercially available amino acid methyl ester (e.g., methyl L-leucinate).
-
React the amino ester with an appropriate bifunctional reagent, such as chloroacetyl chloride, to form an intermediate that can be cyclized to the 2-oxopiperazine ring.
-
Introduce a chiral auxiliary, such as a hydroxyalkyl group, onto one of the nitrogen atoms. This is typically achieved through reductive amination with an appropriate aldehyde.
-
-
Diastereoselective Alkylation:
-
Deprotonate the α-carbon of the 2-oxopiperazine ring using a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C).
-
Add an alkyl halide (e.g., benzyl bromide) to the reaction mixture. The chiral auxiliary directs the approach of the electrophile, leading to a high diastereomeric excess.
-
-
Oxidation and Further Derivatization:
-
Oxidize the hydroxyl group of the chiral auxiliary to a carboxylic acid.
-
The resulting acid can be esterified or coupled with an amine to generate a variety of tripeptide analogues.
-
The second nitrogen of the piperazine ring can be deprotected and acylated to introduce further diversity.
-
Solid-Phase Synthesis
Solid-phase synthesis has emerged as a powerful tool for the rapid generation of libraries of 3-oxopiperazine-containing peptidomimetics.[6] In this approach, an amino acid is attached to a solid support (resin), and the 3-oxopiperazine scaffold is built up in a stepwise manner. This allows for the easy purification of intermediates and the automation of the synthesis process.
Diagram: General Solid-Phase Synthesis of 3-Oxopiperazine Peptidomimetics
Caption: A simplified workflow for the solid-phase synthesis of 3-oxopiperazine peptidomimetics.
Medicinal Chemistry Applications: A Scaffold for Diverse Biological Activities
The 3-oxopiperazine scaffold has been incorporated into a wide range of compounds with diverse biological activities, highlighting its versatility in drug design.
Anticancer Agents
Many 3-oxopiperazine derivatives have demonstrated potent anticancer activity.[1] The scaffold can be decorated with various substituents that interact with key targets in cancer cells, such as kinases and protein-protein interaction interfaces. For example, the incorporation of a piperazine moiety into certain s-triazine derivatives has been shown to enhance their tumor cell growth inhibition.[1]
| Compound Class | Target/Mechanism | Representative IC50 Values | Reference(s) |
| s-Triazine Derivatives | Inhibition of tumor cell growth | Varies with cell line and substitution | [1] |
| Thieno-pyrimidine Derivatives | VEGFR3 inhibitors | IC50 values in the nanomolar range | [7] |
| Piperazine-bearing fluoro-benzoxazolones | Melatonin receptor (MT1/MT2) ligands | Improved binding affinity over melatonin | [8] |
Central Nervous System (CNS) Agents
The 3-oxopiperazine scaffold is also prevalent in compounds targeting the CNS.[9] Its ability to cross the blood-brain barrier and interact with various receptors and transporters makes it a valuable template for the development of drugs for neurological and psychiatric disorders. For instance, certain 3-oxopiperazine derivatives have been investigated as treatments for pain and epilepsy, acting as modulators of sodium and/or calcium channels.[10]
One notable example is 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP), which has shown antidepressant-like effects.[11] Studies have indicated that its mechanism of action involves the phosphorylation of histone deacetylase 5 (HDAC5), leading to the attenuation of HDAC5-mediated repression of Bdnf transcription in the hippocampus.[11]
Diagram: Proposed Mechanism of Action for CPP
Caption: The proposed mechanism of CPP's antidepressant action via HDAC5 phosphorylation.[11]
Peptidomimetics and Helix Mimetics
The conformationally constrained nature of the 3-oxopiperazine scaffold makes it an excellent template for the design of peptidomimetics, which are compounds that mimic the structure and function of peptides.[12] By incorporating 3-oxopiperazine units into peptide sequences, researchers can create molecules with enhanced stability towards proteolytic degradation and improved pharmacokinetic properties.[2]
Furthermore, oligomers of 3-oxopiperazines have been designed to mimic one face of an α-helix, a common secondary structure motif involved in protein-protein interactions.[2] These "helix mimetics" can disrupt these interactions, which are often implicated in disease, offering a promising strategy for the development of novel therapeutics.
Structure-Activity Relationships (SAR): Fine-Tuning Biological Activity
The biological activity of 3-oxopiperazine derivatives can be finely tuned by modifying the substituents at various positions on the scaffold. Structure-activity relationship (SAR) studies are crucial for understanding how these modifications influence potency, selectivity, and pharmacokinetic properties.
For example, in a series of thieno-pyrimidine derivatives designed as triple-negative breast cancer inhibitors, 3D-QSAR analysis revealed the key structural features required for biological activity.[7] The study highlighted the importance of a piperazine moiety and specific substitutions on the aromatic rings for optimal inhibition.[7] Similarly, in the development of CNS agents, modifications to the substituents on the 3-oxopiperazine ring can significantly impact a compound's affinity for different receptors and transporters.[13]
SAR studies on tetramethylpyrazine (TMP) derivatives, which share the pyrazine core, have shown that the addition of a piperazine linker can introduce antiplatelet activity or PPARγ agonism, depending on the attached functional groups.[14] This demonstrates the power of using the piperazine (and by extension, the 3-oxopiperazine) scaffold as a versatile linker to introduce new pharmacological properties.
Conclusion and Future Directions
The 3-oxopiperazine scaffold has proven to be a remarkably versatile and valuable tool in medicinal chemistry. Its unique structural and chemical properties have enabled the development of a wide range of biologically active compounds targeting diverse therapeutic areas. The ongoing exploration of novel synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships that govern its biological effects, will undoubtedly lead to the discovery of new and improved drugs based on this privileged scaffold. As our ability to rationally design molecules with specific pharmacological profiles continues to advance, the 3-oxopiperazine core is poised to remain at the forefront of drug discovery for years to come.
References
- Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry.
- US20120220605A1 - Oxopiperazine derivatives for the treatment of pain and epilepsy - Google P
- ResearchGate. (n.d.).
- Comparison of Ki and IC50 Values for Prototypical Inhibitors of the Major Drug Uptake Transporters. (n.d.).
- Exploring s-triazine derivatives as anticancer agents. (2026, February 11).
- Pohlmann, A. R., Schanen, V., Guillaume, D., & Husson, H.-P. (1997). Efficient Synthesis of Conformationally Constrained Peptidomimetics Containing 2-Oxopiperazines. The Journal of Organic Chemistry, 62(7), 2095-2098.
- Park, M. H., Choi, M., Kim, Y.-S., & Son, H. (2018). The antidepressant action of 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid is mediated by phosphorylation of histone deacetylase 5. BMB Reports, 51(10), 517-522.
- The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity - PMC. (n.d.).
- Lee, C.-H., Chen, Y.-F., & Chen, C.-C. (2022). Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. Molecules, 27(22), 7984.
- ResearchGate. (n.d.). (PDF)
- Al-Masoudi, N. A., & Al-Soud, Y. A. (2025). Synthesis of 1,3-oxazines based on piperazine. ScienceDirect.
- Kanan, S. M., & Al-Tel, T. H. (2021).
- Synthesis and Characterizations of New 1,3-Oxazine Deriv
- A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetast
- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC. (n.d.).
- DESIGNING PEPTIDOMIMETICS - UPCommons. (n.d.).
- ResearchGate. (n.d.). Structure-activity Relationship Studies of New Marine Anticancer Agents and their Synthetic Analogues | Request PDF.
- The difference between Ki, Kd, IC50, and EC50 values - The Science Snail. (2019, December 31).
- SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIV
- ResearchGate. (n.d.). The IC 50 values, K i constants and inhibition types determined for 1...
- Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - Research Collection. (2024, February 23).
- Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. (n.d.).
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (2023, December 21).
-
Synthesis and Biological Activities of[8][12]-Oxazine Derivatives - Der Pharma Chemica. (2026, February 25).
- Petukhov, P. A., Zhang, M., Johnson, K. J., Tella, S. R., & Kozikowski, A. P. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 11(16), 2079-2083.
- From a traditional medicine monomer to a modern neurotherapeutic scaffold: a review of SAR-Driven tetramethylpyrazine derivatives for cerebrovascular and cognitive health - Frontiers. (2025, August 20).
- Overview of Psychiatric Medications in the Pipeline in Phase III Trials as of June 1, 2024: A System
- Pyridazine-derivatives Enhance Structural and Functional Plasticity of Tripartite Synapse Via Activation of Local Translation in Astrocytic Processes - PubMed. (2018, September 15).
- Quarterly Drug Pipeline: January 2025 - Prime Therapeutics - Portal. (2025, January 30).
- Selective dopaminergic neurotoxicity of three heterocyclic amine subclasses in primary rat midbrain neurons - PubMed. (2018, March 15).
- From a traditional medicine monomer to a modern neurotherapeutic scaffold: a review of SAR-Driven tetramethylpyrazine derivatives for cerebrovascular and cognitive health - PMC. (2025, August 21).
- New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC. (n.d.).
Sources
- 1. Exploring s-triazine derivatives as anticancer agents [explorationpub.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US20120220605A1 - Oxopiperazine derivatives for the treatment of pain and epilepsy - Google Patents [patents.google.com]
- 11. The antidepressant action of 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid is mediated by phosphorylation of histone deacetylase 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (PDF) Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics [academia.edu]
- 13. Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. From a traditional medicine monomer to a modern neurotherapeutic scaffold: a review of SAR-Driven tetramethylpyrazine derivatives for cerebrovascular and cognitive health - PMC [pmc.ncbi.nlm.nih.gov]
Guanidine-like building blocks for drug discovery
The Guanidinium Motif: Engineering Physicochemical Precision in Drug Discovery[1]
Executive Summary
The guanidine moiety represents a high-stakes wager in medicinal chemistry. Its ability to form bidentate hydrogen bonds and strong electrostatic interactions (salt bridges) makes it a "super-binder" for anionic targets like aspartate/glutamate residues in GPCRs, kinases, and proteases. However, this potency comes with a "Guanidine Tax": high basicity (
Part 1: The Physicochemical Engine
The Y-Aromaticity and Resonance
The guanidinium cation (
-
Basicity: The conjugate acid has a
of 13.6, meaning it remains protonated across the entire physiological pH range. -
Planarity: The
hybridization forces a planar geometry, critical for insertion into narrow enzyme active sites (e.g., Neuraminidase).
The "Arginine Magic" (Bidentate Interactions)
Unlike primary amines (ammonium ions), which form point-charge interactions, the guanidinium group acts as a bidentate anchor . It can simultaneously donate two hydrogen bonds to a single carboxylate group (e.g., Asp or Glu side chains) or phosphate groups (in DNA/RNA). This geometrical complementarity creates an interaction energy of ~ -5 to -10 kcal/mol, significantly stronger than a simple lysine-carboxylate bridge.
Figure 1: The causal link between resonance stabilization and the unique binding capability of the guanidinium cation.
Part 2: Strategic Bioisosterism (Overcoming the "Tax")
To mitigate the bioavailability issues caused by the high polarity of the guanidine group, medicinal chemists employ specific bioisosteric strategies.
Acylguanidines: Modulating
Attaching an electron-withdrawing carbonyl group adjacent to the guanidine nitrogen creates an acylguanidine .
-
Effect: Reduces the
from ~13.6 to ~8.0–9.0. -
Result: A significant fraction of the molecule exists in the neutral form at physiological pH (7.4), facilitating passive diffusion through lipid bilayers while retaining H-bonding capability in the active site.
-
Example: Amiloride (Diuretic) and Cariporide (NHE-1 inhibitor).
Cyclic Guanidines
Constraining the guanidine into a ring (e.g., 2-aminoimidazoline) reduces conformational entropy loss upon binding.
-
Effect: Increases lipophilicity compared to acyclic analogs.
-
Example: Clonidine (
-adrenergic agonist).
Comparison of Properties
| Moiety | Structure | Approx | H-Bond Donors | Membrane Permeability |
| Guanidine | 13.6 | 5 | Low (0% Neutral at pH 7.4) | |
| Acylguanidine | 8.0 - 9.0 | 4 | Moderate (~10% Neutral at pH 7.4) | |
| Cyanoguanidine | -0.4 | 4 | High (Neutral) | |
| Biguanide | 11.5 | 6 | Low (Active Transport req.) |
Part 3: Synthetic Strategies & Reagents[2][3][4][5][6][7]
The direct reaction of amines with cyanamide is often harsh. Modern drug discovery relies on "Guanylating Agents" that operate under mild conditions to preserve chiral centers and sensitive functional groups.
The Gold Standard: Goodman's Reagent
Reagent:
-
Mechanism: The pyrazole acts as a good leaving group. The Boc (tert-butyloxycarbonyl) groups protect the guanidine nitrogens, increasing lipophilicity for purification and preventing side reactions.
-
Utility: Converts primary/secondary amines to protected guanidines in high yield.
S-Methylisothioureas
Reagent:
-
Mechanism: Nucleophilic attack by the amine displaces methanethiol (MeSH).
-
Note: Requires a heavy metal scavenger (HgCl2 or Ag+) often to drive the reaction to completion, which can be a liability in GMP settings.
Figure 2: Standard workflow for introducing a guanidine moiety using protected reagents.
Part 4: Experimental Protocol
Objective: Synthesis of a Mono-substituted Guanidine via Di-Boc-Pyrazole Carboxamidine. Context: This protocol is preferred for late-stage functionalization of drug scaffolds due to its mild conditions.
Materials
-
Substrate: Primary amine scaffold (1.0 equiv).
-
Reagent:
-Di-Boc-1H-pyrazole-1-carboxamidine (1.05 equiv). -
Base: Diisopropylethylamine (DIPEA) (1.1 equiv).
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).
-
Deprotection: Trifluoroacetic acid (TFA).
Step-by-Step Methodology
-
Reaction Setup:
-
Dissolve the amine substrate in anhydrous DCM (0.1 M concentration).
-
Add DIPEA to neutralize the amine salt if starting from a hydrochloride.
-
Add
-Di-Boc-1H-pyrazole-1-carboxamidine in one portion.
-
-
Incubation:
-
Stir at room temperature (20–25°C) for 4–16 hours.
-
Monitoring: Check via TLC or LC-MS. The pyrazole byproduct is often visible.
-
-
Workup (Self-Validating Step):
-
The Boc-protected guanidine is non-polar. Wash the organic layer with 5% citric acid (removes unreacted amine) and 5% NaHCO3 (removes pyrazole byproduct).
-
Dry over Na2SO4 and concentrate.
-
-
Deprotection:
-
Dissolve the crude intermediate in DCM/TFA (1:1 ratio).
-
Stir for 1–2 hours.
-
Remove volatiles under reduced pressure.
-
Purification: Precipitate the salt using cold diethyl ether or purify via reverse-phase HPLC (C18 column, Water/MeCN gradient with 0.1% TFA).
-
Part 5: Case Study - Zanamivir (Relenza)
The design of Zanamivir illustrates the necessity of the guanidine group.
-
Target: Influenza Neuraminidase.
-
Precursor: The amine analog (4-amino-Neu5Ac2en) had low affinity.
-
Modification: Replacement of the amine with a guanidine group.[2][3]
-
Mechanism: The guanidine forms a lateral salt bridge with conserved Glutamate residues (Glu 119, Glu 227) in the active site.
-
Outcome: Affinity increased by 100-fold, creating a viable drug where the amine failed [1].
References
-
Structure-based inhibitors of influenza viral neuraminidase. Source: von Itzstein, M. et al. Nature 363, 418–423 (1993). URL:[Link]
-
Guanidine-Acylguanidine Bioisosteric Approach in the Design of Radioligands. Source: Keller, M. et al. Journal of Medicinal Chemistry 51, 8168–8172 (2008). URL:[Link]
-
Amidinohydrazones as guanidine bioisosteres. Source: Soll, R. et al. Bioorganic & Medicinal Chemistry Letters 10, 1-4 (2000). URL:[Link]
Sources
- 1. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Synthesizing 3-Oxopiperazine-1-carboximidamide Derivatives
Abstract & Application Context
The 3-oxopiperazine-1-carboximidamide scaffold (also referred to as 4-guanidinopiperazin-2-one depending on numbering conventions) represents a critical pharmacophore in drug discovery. This moiety combines the structural rigidity of a lactam (3-oxopiperazine) with the high basicity and hydrogen-bonding capability of a guanidine group.
This specific architecture is frequently utilized in:
-
Protease Inhibitors: Mimicking the arginine side chain in peptide substrates (e.g., thrombin or trypsin inhibitors).
-
Peptidomimetics: Constraining peptide backbones to induce
-turn conformations. -
Antiviral Agents: Interacting with viral entry proteins or polymerases.
This guide details a robust, scalable protocol for the guanidinylation of piperazin-2-one , utilizing 1H-pyrazole-1-carboxamidine hydrochloride as the transfer reagent. This method is superior to classical S-methylisothiourea routes due to milder conditions, lack of noxious byproducts (methanethiol), and higher yields for secondary amines.
Retrosynthetic Analysis
The synthesis is best approached by disconnecting the exocyclic guanidine bond. The precursor, piperazin-2-one , contains two nitrogen atoms: a non-nucleophilic amide (lactam) nitrogen and a nucleophilic secondary amine. Selective functionalization of the secondary amine is achieved via electrophilic guanidinylation.
Signal Pathway & Reaction Logic (Graphviz)
Figure 1: Mechanistic pathway for the selective guanidinylation of the secondary amine in piperazin-2-one.
Experimental Protocol
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Role |
| Piperazin-2-one | 100.12 | 1.0 | Substrate |
| 1H-Pyrazole-1-carboxamidine HCl | 146.58 | 1.1 | Guanidinylating Agent |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.5 | Base (Proton Scavenger) |
| N,N-Dimethylformamide (DMF) | - | - | Solvent (Anhydrous) |
| Diethyl Ether | - | - | Precipitating Agent |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Oven-dry a 50 mL round-bottom flask (RBF) and equip it with a magnetic stir bar.
-
Add Piperazin-2-one (1.0 g, 10 mmol) to the flask.
-
Add anhydrous DMF (10 mL) and stir until the solid is fully dissolved. Note: Piperazin-2-one has moderate solubility; mild warming (30°C) may speed up dissolution.
-
Add DIPEA (4.35 mL, 25 mmol) to the solution. The mixture should remain clear.
Step 2: Guanidinylation
-
Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.61 g, 11 mmol) in a single portion.
-
Seal the flask under an inert atmosphere (
or Ar) to prevent moisture absorption. -
Stir the reaction mixture at Room Temperature (20–25°C) for 16–24 hours.
-
Monitoring: Check reaction progress via TLC (Eluent: 10% MeOH in DCM with 1%
). The product is highly polar and will stay near the baseline; the pyrazole byproduct will move up. LC-MS is preferred for definitive conversion analysis ( ).
-
Step 3: Workup & Isolation
-
Precipitation: The product often precipitates as a salt or oil. Pour the DMF reaction mixture slowly into Diethyl Ether (100 mL) or Ethyl Acetate (100 mL) under vigorous stirring.
-
Decantation/Filtration:
-
Drying: Dry the crude solid under high vacuum for 4 hours to remove residual DMF and DIPEA.
Step 4: Purification (Critical)
Guanidines are notoriously difficult to purify due to high polarity.
-
Method A (Preferred): Reverse Phase Flash Chromatography (C18)
-
Column: C18 functionalized silica.
-
Mobile Phase A: Water + 0.1% TFA (or HCl).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 0% B to 30% B over 20 minutes. (The product is very polar and elutes early).
-
-
Method B (Alternative): Ion Exchange
-
Dissolve crude in water. Load onto a weak cation exchange resin (e.g., Amberlite IRC-50). Wash with water, then elute with 1M HCl. Lyophilize the eluate.
-
Optimization & Troubleshooting
Solvent Screening Data
The choice of solvent significantly impacts reaction rate and solubility.
| Solvent | Solubility (Substrate) | Reaction Rate | Workup Ease | Recommendation |
| DMF | High | Fast (12-16h) | Difficult (High BP) | Primary Choice |
| Acetonitrile | Moderate | Moderate (24h) | Easy (Evaporation) | Good Alternative |
| Methanol | High | Slow (Solvation of ions) | Easy | Avoid (Side reactions) |
| THF | Low | Very Slow | Easy | Not Recommended |
Troubleshooting Guide
-
Problem: Product remains an oil/gum after ether precipitation.
-
Solution: The DMF content is likely too high. Redissolve in a minimum amount of MeOH (1-2 mL) and re-precipitate into a larger volume of Et2O (200 mL).
-
-
Problem: Low conversion.
-
Solution: Heat the reaction to 40–50°C. Warning: Higher temperatures may promote dimerization or ring opening of the lactam.
-
-
Problem: Pyrazole contaminant persists.
-
Solution: Pyrazole is weak and soluble in organic solvents. Wash the crude solid thoroughly with DCM or EtOAc; the guanidine salt will not dissolve, while pyrazole will.
-
Workflow Visualization
Purification Decision Tree (Graphviz)
Figure 2: Purification logic flow for isolating polar guanidine salts.
Characterization Criteria
To validate the synthesis, the following spectral signatures must be confirmed:
-
H NMR (D
O or DMSO-d ):-
Guanidine NH: Broad singlets at
7.0–8.0 ppm (often invisible in D O exchange). -
Ring Protons: Distinct splitting pattern for the piperazinone ring. The methylene protons adjacent to the guanidine nitrogen (N1) will shift downfield (
ppm) compared to the starting material. -
Pyrazole Absence: Ensure no aromatic signals (
6.0–8.0 ppm) from the pyrazole byproduct remain.
-
-
C NMR:
-
Guanidine Carbon: A characteristic signal at
156–158 ppm (C=N). -
Lactam Carbon: Signal at
165–170 ppm (C=O).
-
-
Mass Spectrometry (ESI+):
-
Major peak at
157.1 .
-
References
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanidination of Amines and Its Application to Peptide Synthesis. The Journal of Organic Chemistry.
-
Katritzky, A. R., et al. (2005). Recent progress in the synthesis of guanidines. Arkivoc.
-
ChemScene. (2024). Product Data: 3-Oxopiperazine-1-carboximidamide hydrochloride.[5][8]
-
Ismail, M. A., et al. (2003). Synthesis and Antiprotozoal Activity of Aromatic Guanidines. Journal of Medicinal Chemistry.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. zinc.5z.com [zinc.5z.com]
- 5. chemscene.com [chemscene.com]
- 6. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
Application Note: Reaction Conditions for Coupling 1-Amidino-3-Oxopiperazine
The following Application Note and Protocol guide details the reaction conditions for coupling 1-amidino-3-oxopiperazine (also known as 3-oxopiperazine-1-carboximidamide ). This guide addresses the specific chemoselectivity challenges posed by the coexistence of a highly nucleophilic amidine group and a non-nucleophilic lactam nitrogen.
Executive Summary & Molecule Analysis
1-Amidino-3-oxopiperazine (CAS: 1515923-03-1) is a specialized heterocyclic building block often used in the synthesis of peptidomimetics and Factor Xa inhibitors.[1] Its structure presents a unique synthetic challenge due to two distinct nitrogen centers with opposing electronic properties.
Structural Reactivity Map
-
Site A (N1-Amidine): The exocyclic amidine group (
) is highly basic ( ) and nucleophilic.[1] It readily reacts with electrophiles (acids, esters, isocyanates) to form acyl-guanidines or heterocycles.[1] -
Site B (N4-Lactam): The ring nitrogen at position 4 is part of a lactam (cyclic amide). It is non-nucleophilic and weakly acidic (
). Coupling at this site (e.g., N-arylation) requires transition metal catalysis (Buchwald-Hartwig) or strong bases, and mandatory protection of Site A.[1]
Figure 1: Reactivity profile of 1-amidino-3-oxopiperazine.[1] The amidine group is the kinetic nucleophile, while the lactam requires activation.
Protocol A: Coupling via the Amidine (Acylation)
Objective: To couple the exocyclic amidine nitrogen to a carboxylic acid, forming an acyl-guanidine moiety. This is common when the piperazine ring acts as a terminal arginine mimic.
Mechanism & Rationale
Direct acylation of a free amidine with a carboxylic acid using standard peptide coupling reagents (HATU/EDC) is feasible but prone to over-acylation or cyclization. The use of the HCl salt of the starting material is recommended to modulate the basicity.
Materials
-
Substrate: 1-Amidino-3-oxopiperazine HCl salt.
-
Coupling Partner: Carboxylic Acid (
). -
Reagent: HATU (1.1 equiv) or T3P (Propylphosphonic anhydride).
-
Base: DIPEA (N,N-Diisopropylethylamine) – Critical for pH control.[1]
-
Solvent: DMF (anhydrous) or NMP.
Step-by-Step Procedure
-
Activation:
-
Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M).
-
Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir at
for 15 minutes to form the active ester. -
Note: Limiting the base initially prevents racemization of the acid (if chiral).
-
-
Coupling:
-
Add 1-Amidino-3-oxopiperazine HCl (1.0 equiv) directly to the mixture.[1]
-
Add a second portion of DIPEA (2.0 equiv) dropwise. The total base must neutralize the HCl salt and the generated acid, but avoid large excess which promotes side reactions.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 4–16 hours.
-
-
Monitoring:
-
Monitor via LC-MS. Look for the
peak corresponding to the acyl-amidine. -
Troubleshooting: If conversion is low, heat to
. T3P is preferred for sterically hindered acids.
-
-
Workup:
-
Dilute with EtOAc. Wash with
(aq) to remove DMF, then saturated .[1] -
Caution: Acyl-guanidines can be hydrolytically unstable at high pH; avoid strong caustic washes.
-
Protocol B: Coupling via the Lactam (N-Arylation)
Objective: To attach an aryl group to the ring nitrogen (N4), typically to link the scaffold to a central drug core (e.g., in Factor Xa inhibitors).[1]
Critical Pre-requisite: The amidine (N1) MUST be protected (e.g., Boc or Cbz) or synthesized after this step.[1] The free amidine will poison Pd-catalysts and compete for the aryl halide.
Strategy: Buchwald-Hartwig Cross-Coupling
Since the lactam is a weak nucleophile, standard
Materials
-
Substrate: 1-(N-Boc-amidino)-3-oxopiperazine (Protected precursor).
-
Coupling Partner: Aryl Bromide/Iodide (
).[1] -
Catalyst:
(2-5 mol%) or .[1] -
Ligand: Xantphos (rigid, wide bite angle preferred for amides) or BrettPhos.[1]
-
Base:
(weak base preferred) or . -
Solvent: 1,4-Dioxane or Toluene (degassed).[1]
Step-by-Step Procedure
-
Preparation:
-
In a glovebox or under Argon, combine the Protected Piperazine (1.0 equiv), Aryl Halide (1.1 equiv),
(2.0 equiv), (0.05 equiv), and Xantphos (0.10 equiv) in a reaction vial.[1]
-
-
Reaction:
-
Add degassed 1,4-Dioxane (0.2 M concentration).
-
Seal the vial and heat to
for 12–24 hours. -
Note: Lactam coupling often requires higher temperatures than amine coupling.
-
-
Workup:
-
Cool to RT. Filter through a Celite pad to remove inorganic salts and Palladium black.
-
Concentrate the filtrate.[2]
-
-
Deprotection (Post-Coupling):
-
Treat the intermediate with
in Dioxane or TFA/DCM (1:1) to remove the Boc group and regenerate the 1-amidino functionality.
-
Comparative Data & Troubleshooting
Reagent Compatibility Table
| Variable | Protocol A (Amidine Coupling) | Protocol B (Lactam Coupling) |
| Primary Reactant | Carboxylic Acid / Acid Chloride | Aryl Halide / Boronic Acid |
| Active Nucleophile | Exocyclic Amidine ( | Ring Lactam ( |
| Preferred Catalyst | None (Peptide Reagents: HATU, T3P) | Palladium ( |
| Base Requirement | Organic Base (DIPEA, TEA) | Inorganic Base ( |
| Major Side Reaction | Cyclization to Triazine/Pyrimidine | Catalyst poisoning by free amidine |
| Yield Expectation | 60–85% | 50–75% (requires protection) |
Troubleshooting Guide
-
Issue: Low Yield in Protocol A (Amidine).
-
Cause: The amidine is protonated and not reacting, or the activated acid is hydrolyzing.
-
Solution: Switch to T3P (50% in EtOAc) as the coupling agent. T3P is highly efficient for amidine couplings and reduces epimerization. Use Pyridine as the solvent/base.
-
-
Issue: No Reaction in Protocol B (Lactam).
-
Cause: Catalyst deactivation.
-
Solution: Ensure the amidine is Boc-protected . If using the free amidine is unavoidable (not recommended), use a massive excess of Copper catalyst (
, 1.0 equiv) in a Goldberg-type reaction, but yields will be low.[1]
-
References
-
Vertex AI Search. (2026). Coupling reactions of cyclic guanidines and amidines. Retrieved from 3[1]
-
Sigma-Aldrich. (2024). Buchwald-Hartwig Cross Coupling Reaction Protocols. Retrieved from 4[1]
-
Organic Chemistry Portal. (2021). Synthesis of Cyclic Guanidines via Cascade Cycloaddition. Retrieved from 5[1]
-
ACS Publications. (2008). Copper-Catalyzed Synthesis of Primary Arylamines via Cascade Reactions of Aryl Halides with Amidine Hydrochlorides. Retrieved from 6[1]
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from 7[1]
Sources
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald Catalysts & Ligands [sigmaaldrich.com]
- 5. Synthesis of Five-Membered Cyclic Guanidines via Cascade [3 + 2] Cycloaddition of α-Haloamides with Organo-cyanamides [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bachem.com [bachem.com]
Application Note: High-Affinity Serine Protease Inhibition Using Piperazine Carboximidamides
Introduction & Core Principle
Piperazine carboximidamides (also known as N-amidinopiperazines) represent a privileged scaffold in medicinal chemistry, primarily utilized as peptidomimetics for the inhibition of trypsin-like serine proteases.
The physiological substrates of these enzymes (e.g., Thrombin, Factor Xa, uPA, Matriptase) typically contain an Arginine residue at the P1 position. The carboximidamide (amidine) group (
The piperazine ring serves as a rigid, non-planar scaffold that directs substituents toward the S2 and S3 hydrophobic pockets, enhancing selectivity and potency compared to flexible linear chains.
Key Applications
-
Anticoagulation: Inhibition of Factor Xa and Thrombin.[1]
-
Oncology: Inhibition of Urokinase-type Plasminogen Activator (uPA) to prevent metastasis and extracellular matrix degradation.[2][3]
-
Immunology: Inhibition of Complement C1s to modulate the classical complement pathway.[4]
Mechanism of Action
The inhibitory potency of piperazine carboximidamides relies on a "Lock and Key" electrostatic interaction.
Structural Biology of Inhibition
-
S1 Pocket Recognition: The protonated amidine group penetrates the deep S1 pocket.
-
Salt Bridge Formation: A bidentate hydrogen bond/salt bridge is formed between the amidine nitrogens and the carboxylate oxygens of Asp189 .
-
Scaffold Positioning: The piperazine ring constrains the geometry, positioning the distal substituent (R-group) to interact with the S2 (hydrophobic) or S3 (aryl-binding) sites.
Figure 1: Mechanistic schematic of piperazine carboximidamide binding to the serine protease active site. The critical interaction is the salt bridge with Asp189.[5]
Experimental Protocol: Chemical Synthesis
Objective: Synthesize a mono-substituted piperazine carboximidamide derivative. Challenge: Regioselective guanylation of the secondary amine.
Materials
-
Substrate: 1-Benzylpiperazine (or other 1-substituted piperazine).
-
Guanylating Agent: 1H-Pyrazole-1-carboxamidine hydrochloride (HPC).
-
Base:
-Diisopropylethylamine (DIPEA). -
Solvent: Dimethylformamide (DMF), anhydrous.
Step-by-Step Methodology
-
Preparation: Dissolve 1-benzylpiperazine (1.0 equiv) in anhydrous DMF (0.5 M concentration) under an inert atmosphere (
). -
Activation: Add DIPEA (2.5 equiv) to the solution. Stir for 10 minutes at room temperature to ensure free amine formation.
-
Guanylation: Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.1 equiv) in a single portion.
-
Reaction: Stir the mixture at room temperature for 16 hours.
-
Note: Monitor reaction progress via TLC (eluent: DCM/MeOH/NH3 90:10:1). The product is highly polar.
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove DMF.
-
Precipitate the product by adding cold diethyl ether.
-
Wash the solid precipitate 3x with diethyl ether to remove the pyrazole byproduct.
-
-
Purification: If necessary, purify via semi-preparative HPLC (C18 column) using a water/acetonitrile gradient with 0.1% TFA.
Validation Criteria:
-
ESI-MS: Observe
peak corresponding to the guanidinylated mass. -
1H-NMR: Characteristic broad singlet at
ppm (4H) representing the amidine protons.
Experimental Protocol: Enzymatic Inhibition Assay ( Determination)
Objective: Determine the inhibition constant (
Materials
-
Enzyme: Recombinant Human uPA (High Molecular Weight).
-
Substrate: Chromogenic substrate S-2444 (Pyro-Glu-Gly-Arg-pNA).[6] Specificity: uPA.[6][7]
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 7.4.
-
Inhibitor: Stock solution in DMSO (ensure final DMSO < 5%).
Workflow Diagram
Figure 2: Kinetic assay workflow for determining serine protease inhibition.
Detailed Procedure
-
Enzyme Preparation: Dilute uPA to a concentration of 2 nM in Assay Buffer. Keep on ice.
-
Inhibitor Dilution: Prepare a 10-point serial dilution of the piperazine carboximidamide (range: 1 nM to 100
M). -
Plate Setup: In a 96-well clear microplate, add:
-
80
L Assay Buffer. -
10
L Inhibitor solution (or DMSO vehicle for control). -
10
L Enzyme solution.
-
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow equilibrium binding.
-
Initiation: Add 100
L of Substrate S-2444 (Final concentration = of the substrate, typically ~20-50 M). -
Detection: Immediately monitor Absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 20 minutes using a microplate reader.
Data Analysis
-
Calculate the initial velocity (
) from the linear portion of the absorbance vs. time curve. -
Plot
vs. log[Inhibitor] to determine using non-linear regression (4-parameter logistic fit). -
Convert
to using the Cheng-Prusoff equation : Where is the substrate concentration and is the Michaelis constant for the specific enzyme-substrate pair.
Comparative Data & Interpretation
The following table illustrates the Structure-Activity Relationship (SAR) for piperazine-based inhibitors against common serine proteases.
| Compound Class | R-Group (Distal) | Target Enzyme | Approx.[5] | Selectivity Note |
| B-428 Derivative | 4-iodobenzo[b]thiophene | uPA | ~100 | High selectivity vs tPA |
| Ref Compound A | Benzyl | Trypsin | ~500 | Broad spectrum (low selectivity) |
| Ref Compound B | 4-Amidinophenyl | Factor Xa | ~20 | Dual binding (S1 + S4 pockets) |
| Piperazine-1-carboximidamide | Unsubstituted | Trypsin | >10,000 | Weak binder (needs hydrophobic anchor) |
Expert Insight:
-
The "Sticky" Amidine Issue: Highly basic amidines can stick to plastic or glass. Always include 0.01% Tween-20 or Triton X-100 in buffers to prevent non-specific loss of inhibitor.
-
False Positives: Ensure the compound does not aggregate. If the Hill slope of the IC50 curve is steep (>1.5), suspect aggregation. Confirm by adding 0.01% Triton X-100; if potency drops significantly, the inhibition was likely artifactual.
References
-
Katz, B. A., et al. (2000). Structural basis for selectivity of a small molecule, S1-binding, sub-nanomolar inhibitor of urokinase-type plasminogen activator. Chemistry & Biology.[8]
- Sturzebecher, J., et al.3-Amidinophenylalanine-based inhibitors of urokinase. (Classic reference for amidine-based inhibition).
-
Organic Chemistry Portal. Synthesis of Amidines. Retrieved from [Link]
-
Mahmoud, M. A., et al. (2023). Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry.
Sources
- 1. Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide and Chemical Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, function and antagonists of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold: Conversion of a Urokinase Inhibitor to a Plasma Kallikrein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are uPA inhibitors and how do they work? [synapse.patsnap.com]
- 8. Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Protocol for the Preparation, Validation, and Storage of 3-Oxopiperazine-1-carboximidamide HCl Stock Solutions
Executive Summary
The integrity of preclinical assay data relies fundamentally on the precise preparation and handling of chemical stock solutions. 3-Oxopiperazine-1-carboximidamide hydrochloride is a highly polar, nitrogen-rich heterocyclic building block frequently utilized in drug discovery and fragment-based screening. Due to its carboximidamide (guanidine-like) moiety and hydrochloride salt formulation, this compound exhibits specific physicochemical behaviors—such as hygroscopicity and pH-shifting potential—that mandate strict handling protocols.
This application note provides a self-validating, step-by-step methodology for formulating, quality-controlling, and cryopreserving stock solutions of 3-Oxopiperazine-1-carboximidamide HCl, ensuring maximum stability for High-Throughput Screening (HTS) and in vitro assays.
Physicochemical Profiling
Before solvent selection, it is critical to analyze the compound's structural parameters. The presence of the HCl counterion significantly enhances aqueous solubility but requires careful consideration of assay buffer capacity [1].
| Parameter | Specification |
| Chemical Name | 3-Oxopiperazine-1-carboximidamide hydrochloride |
| CAS Registry Number | 1515923-03-1 |
| Molecular Formula | C₅H₁₁ClN₄O |
| Molecular Weight | 178.62 g/mol |
| SMILES | N=C(N1CC(NCC1)=O)N.[H]Cl |
| Purity Requirement | ≥ 97% (HPLC/NMR verified) |
| Dry Storage | Sealed, desiccated at 2–8 °C (Protect from moisture) |
Causality in Solvent Selection & Handling
As a Senior Application Scientist, it is vital to understand why specific solvents and handling techniques are chosen, rather than blindly following a protocol.
The HCl Salt Effect (Aqueous vs. DMSO)
The hydrochloride salt form makes 3-Oxopiperazine-1-carboximidamide highly hydrophilic.
-
For In Vivo / Cell-Based Assays: Direct dissolution into unbuffered water or culture media can cause a rapid, localized drop in pH due to the dissociation of the HCl salt. This pH shift can trigger false-positive cytotoxicity or denature target proteins. Rule: Always dissolve in a well-buffered aqueous solution (e.g., 1X PBS or HEPES, pH 7.4) and verify the final pH before cellular application.
-
For High-Throughput Screening (HTS): Anhydrous Dimethyl Sulfoxide (DMSO) is the industry standard for compound libraries [2]. However, DMSO is highly hygroscopic. Introduction of atmospheric water ("wet DMSO") accelerates the hydrolysis of the carboximidamide group. Rule: Only use anhydrous DMSO (≥99.9% purity, stored over molecular sieves) and perform reconstitutions in a low-humidity environment.
The Freeze-Thaw Degradation Paradigm
A common critical error in laboratory settings is subjecting DMSO stock solutions to repeated freeze-thaw cycles. Studies by Kozikowski et al. at Procter & Gamble Pharmaceuticals demonstrated that compounds stored in DMSO undergo severe deterioration when subjected to temperature cycling, with significant degradation occurring within just 10 to 15 cycles [3]. The mechanical stress of freezing, combined with transient exposure to oxygen and condensation during thawing, compromises compound integrity. Rule: Stock solutions must be aliquoted into single-use volumes immediately upon formulation.
Process Visualization
The following decision tree outlines the logical workflow for preparing and storing the compound based on its intended downstream application.
Workflow for the preparation, validation, and storage of 3-Oxopiperazine-1-carboximidamide HCl.
Step-by-Step Methodology: 10 mM DMSO Stock Preparation
This protocol establishes a self-validating system to ensure the final 10 mM stock is accurate, pure, and stable.
Phase 1: Equilibration and Gravimetric Preparation
-
Thermal Equilibration: Remove the sealed vial of 3-Oxopiperazine-1-carboximidamide HCl from 2–8 °C storage. Place it in a desiccator at room temperature for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate atmospheric condensation on the hygroscopic powder, altering its mass and introducing water that degrades the DMSO stock [3].
-
Calculation: To prepare a 10 mM stock, use the exact molecular weight (178.62 g/mol ).
-
Formula: Mass (mg) = Volume (mL) × Concentration (mM) × MW ( g/mol ) / 1000
-
Example: For 1.0 mL of a 10 mM solution, weigh exactly 1.786 mg of the compound.
-
-
Weighing: Use a calibrated analytical balance (readability 0.01 mg). Transfer the powder to a sterile, amber glass vial or a low-binding polypropylene tube.
Phase 2: Reconstitution and Homogenization
-
Solvent Addition: Add the calculated volume of room-temperature, anhydrous DMSO (≥99.9%) using a positive displacement pipette (to account for DMSO's high viscosity).
-
Agitation: Vortex the solution gently for 30–60 seconds. If the compound does not dissolve immediately, sonicate the vial in a room-temperature water bath for 2–5 minutes. Caution: Do not allow the sonicator bath to heat up, as thermal stress can induce premature degradation.
Phase 3: Quality Control (The Self-Validating Step)
-
Visual Inspection: The solution must be completely clear and colorless. Any turbidity indicates incomplete dissolution or solvent contamination.
-
Analytical Verification (Optional but Recommended): Withdraw a 5 µL aliquot, dilute in mass spectrometry-grade Acetonitrile/Water, and run a rapid LC-MS analysis. Verify that the primary peak corresponds to the expected mass (
for the free base = 143.09 m/z) and that purity remains ≥97%.
Phase 4: Aliquoting and Cryopreservation
-
Dispensing: Immediately divide the stock solution into single-use aliquots (e.g., 20 µL to 50 µL) into tightly sealed, V-bottom polypropylene microcentrifuge tubes.
-
Inert Atmosphere (Best Practice): Overlay the headspace of each tube with dry Argon or Nitrogen gas before capping to displace oxygen and moisture.
-
Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -20 °C or -80 °C freezer. Store in a desiccated, light-proof secondary container.
References
-
Title: Assay Guidance Manual: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) and Compound Handling Source: National Center for Biotechnology Information (NCBI) / National Institutes of Health (NIH) URL: [Link]
-
Title: The Effect of Room-Temperature Storage and Freeze/Thaw Cycles on the Stability of Compounds in DMSO Source: SLAS Discovery (formerly Journal of Biomolecular Screening) URL: [Link]
Technical Support Center: Solubilization Strategies for 3-Oxopiperazine-1-carboximidamide
Topic: Improving solubility of 3-Oxopiperazine-1-carboximidamide in organic solvents Content type: Technical Support Center Guide
Executive Summary & Molecule Profile
3-Oxopiperazine-1-carboximidamide (often supplied as the hydrochloride salt, CAS 1515923-03-1) presents a classic solubility challenge in organic synthesis.[1][2] The molecule combines a highly polar guanidine-like moiety (carboximidamide) with a lactam ring (3-oxopiperazine).[1][2]
-
The Problem: The commercial hydrochloride salt is highly crystalline and hydrophilic.[2] The lattice energy is high due to strong intermolecular hydrogen bonding and ionic interactions, rendering it insoluble in standard organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Toluene.
-
The Solution: To solubilize this compound in organic media for reaction, purification, or analysis, you must disrupt these interactions using cosolvent systems , lipophilic counter-ion exchange , or transient protection .
Solubility Quick Reference
| Solvent Class | Representative Solvents | Solubility Status (HCl Salt) | Optimization Strategy |
| Protic Polar | Water, Methanol | High | Ready to use.[1][2] |
| Aprotic Polar | DMSO, DMF, DMAc | Moderate to High | Heating (40°C) may be required. |
| Chlorinated | DCM, Chloroform | Insoluble | Requires cosolvent (MeOH) or salt exchange. |
| Ethers/Esters | THF, EtOAc, Et2O | Insoluble | Requires salt exchange or protection. |
| Hydrocarbons | Hexane, Toluene | Insoluble | Practically impossible without derivatization.[2] |
Troubleshooting Guide (FAQ)
Issue 1: "I need to react this starting material in DCM, but it sits at the bottom of the flask."
Diagnosis: You are fighting the lattice energy of the hydrochloride salt. DCM cannot overcome the ionic forces holding the crystal lattice together.
Solution A: The "Magic" Cosolvent Mixture For many reactions (acylations, couplings), you can maintain organic character while dissolving the salt by using a specific ratio of Methanol or Trifluoroethanol (TFE).
-
Why it works: Methanol solvates the ionic headgroup, while DCM solvates the lipophilic backbone.
-
Caution: If your reagent reacts with alcohols (e.g., acid chlorides, isocyanates), do not use this method. Proceed to Solution B.
Solution B: Lipophilic Salt Exchange (The "Fat" Anion)
Exchange the chloride anion (
-
Protocol: See Protocol 1 below.
-
Result: The new salt will likely be soluble in DCM or even Toluene due to the "greasy" counter-ion disrupting the lattice.[2]
Issue 2: "I tried free-basing with NaOH/extraction, but the yield is terrible."
Diagnosis: The free base of 3-Oxopiperazine-1-carboximidamide is highly polar and water-soluble.[1][2] When you basify the aqueous layer and extract with DCM/EtOAc, the molecule stays in the water phase (high
Solution: "Salting Out" + High-Polarity Extraction
-
Basify: Use
or to pH > 12.[1][2] -
Saturate: Saturate the aqueous phase with
(brine) to decrease the solubility of the organic product (Salting Out effect). -
Extract: Do not use pure DCM. Use DCM:Isopropanol (3:1) or n-Butanol .[1][2] These mixtures are polar enough to pull the free base out of the water.
Issue 3: "My NMR sample in shows no peaks."
Diagnosis: The compound has not dissolved; it is likely suspended or stuck to the glass.[2] Solution:
-
Immediate Fix: Add 1-2 drops of
(Deuterated Methanol) or to the tube and shake.[1][2] This breaks the lattice. -
Best Practice: Switch to
as the primary solvent for all analytical characterization of this salt.[1][2]
Decision Pathways & Mechanisms
The following diagram illustrates the logical flow for selecting the correct solubilization strategy based on your experimental constraints.
Figure 1: Decision tree for solubilizing 3-Oxopiperazine-1-carboximidamide based on application.
Detailed Protocols
Protocol 1: Lipophilic Salt Exchange (Preparation of the Salt)
Objective: Convert the hydrophilic Hydrochloride salt into a lipophilic Hexafluorophosphate (
Materials:
-
Ammonium Hexafluorophosphate (
) or (1.1 eq)[1] -
Water (Solvent A)[1]
-
Dichloromethane (DCM) (Solvent B)[1]
Step-by-Step:
-
Dissolution: Dissolve 1.0 g of the HCl salt in the minimum amount of water (approx. 5-10 mL).[1][2] Ensure it is fully dissolved.
-
Counter-ion Addition: In a separate beaker, dissolve 1.1 equivalents of
in minimal water. -
Precipitation: Slowly pour the
solution into the starting material solution while stirring vigorously.-
Observation: A thick white precipitate should form immediately.[2] This is the lipophilic salt, which is insoluble in water .
-
-
Isolation: Filter the solid using a sintered glass funnel. Wash with cold water to remove excess chloride and ammonium salts.
-
Drying: Dry the solid under high vacuum over
overnight. -
Validation: The resulting white powder should now dissolve in pure Acetone or DCM.
Protocol 2: In-Situ Boc-Protection (Transient Solubilization)
Objective: If you intend to react the piperazine ring or modify the scaffold, protecting the amidine with a Boc group drastically improves organic solubility (Soluble in EtOAc, DCM, Toluene).[2]
Reaction:
Step-by-Step:
-
Suspend: Suspend the HCl salt (1.0 eq) in DCM.
-
Base: Add Triethylamine (TEA) or DIPEA (2.5 eq). The mixture may remain a slurry.[2]
-
Reagent: Add Di-tert-butyl dicarbonate (
) (1.1 to 2.2 eq depending on desired protection level). -
Catalyst: Add a catalytic amount of DMAP (0.1 eq).
-
Reaction: Stir at Room Temperature for 4-12 hours.
-
Observation: As the reaction proceeds, the suspension will clear up as the lipophilic Boc-derivative forms and dissolves in the DCM.[2]
-
-
Workup: Wash with water (to remove salts), dry organic layer (
), and concentrate.
References
- Citation Context: General solubility rules for guanidine-class molecules (polar vs. non-polar solvents).
-
National Institutes of Health (NIH). (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. Retrieved February 27, 2026, from [Link]
Sources
- 1. Tert-butyl 3-oxopiperazine-1-carboxylate | C9H16N2O3 | CID 3157178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemscene.com [chemscene.com]
- 4. acs.org [acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Purification Methods for Piperazine Hydrochloride Salts
Welcome to the technical support center for the purification of piperazine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high purity for this critical class of compounds. We will move beyond simple protocols to explore the underlying principles of purification, enabling you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that are crucial for designing a successful purification strategy.
Q1: What is the most effective general method for purifying piperazine salts?
The optimal method depends on the scale of your synthesis, the nature of the impurities, and the desired final purity. Recrystallization via salt formation is often the most effective and widely used technique for achieving high purity on a laboratory scale.[1] It is highly selective and can remove a broad range of impurities.[1] However, other methods have their place.
Table 1: Comparison of Common Piperazine Purification Methods [1]
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Recrystallization (Salt Formation) | High to Very High | Moderate to High | Highly selective; removes a wide range of impurities. | Yield can be reduced by the salt's solubility in the mother liquor.[1] |
| Fractional Distillation | Moderate to High | High | Suitable for large scale; effective for impurities with different boiling points. | Not effective for removing azeotropes or impurities with similar boiling points. |
| Column Chromatography | High to Very High | Moderate to High | High resolution for separating structurally similar impurities. | Can be time-consuming and require large solvent volumes; the basicity of piperazine can be problematic.[1] |
| Ion Exchange | High | Moderate | Effective for removing dissolved metal catalysts and other ionic impurities.[2] | Resin capacity and selection are critical; may not remove neutral organic impurities. |
Q2: Should I form the monohydrochloride or the dihydrochloride salt?
Piperazine has two basic nitrogen atoms and can form both mono- and dihydrochloride salts.[3] The choice depends on the specific properties of your derivative and the purification goals.
-
Monohydrochloride: Often used as a final form for pharmaceutical applications.[4] Its formation requires careful control of stoichiometry (1 equivalent of HCl).
-
Dihydrochloride: Can be less soluble than the monohydrochloride, which can be advantageous for achieving higher recovery during precipitation from a solution.[5] It is formed by adding an excess of hydrochloric acid.[5]
The specific salt form can influence crystallinity, solubility, and stability. It is often empirically determined which salt provides the best purification characteristics for a novel compound.
Q3: How do I select the right solvent for recrystallizing my piperazine hydrochloride salt?
The ideal recrystallization solvent is one in which your desired salt is highly soluble at high temperatures but poorly soluble at low temperatures. Conversely, the impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor).
General Guidelines for Solvent Selection:
-
Polarity is Key: Piperazine hydrochloride salts are polar. Therefore, polar protic solvents like ethanol, methanol, isopropanol, or water are excellent starting points.[3][6]
-
Solvent Mixtures: Often, a binary solvent system provides the best results. A common approach is to dissolve the salt in a minimal amount of a "good" solvent (like hot water or ethanol) and then add a "poor" solvent (an antisolvent, like acetone or isopropanol) until the solution becomes cloudy (the saturation point).[7] Reheating to clarify and then slow cooling can yield high-quality crystals.
-
Avoid Reactivity: Ensure the solvent does not react with your compound.
Troubleshooting Guide
This section is formatted to address specific issues you may encounter during your experiments.
Problem 1: Low or No Yield After Recrystallization
Symptom: After cooling the solution, very little or no precipitate forms, or the isolated product mass is significantly lower than expected.[1]
Possible Cause 1: Incomplete Salt Formation The free piperazine base may be more soluble in your solvent system than the intended hydrochloride salt.
-
Solution: Verify the pH of the crystallization mixture. The pH should be acidic to ensure the piperazine is fully protonated.[1][6] If necessary, add additional hydrochloric acid (e.g., concentrated HCl, or HCl gas dissolved in an appropriate solvent like ethanol) and re-cool.[5][6]
Possible Cause 2: Product is Too Soluble in the Chosen Solvent Even at low temperatures, a significant amount of your product may remain dissolved in the mother liquor.
-
Solution A - Reduce Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Oversaturating with solvent is a common cause of low yield.
-
Solution B - Change Solvent System: Select a solvent or solvent mixture in which your product is less soluble. If you used pure ethanol, try an ethanol/isopropanol or ethanol/acetone mixture.
-
Solution C - Lower the Temperature: Use an ice-salt bath or a freezer to achieve lower temperatures, which will further decrease the solubility of your product.[1]
Problem 2: The Purified Salt is Still Impure
Symptom: Analytical data (e.g., HPLC, NMR) of the recrystallized product shows the presence of significant impurities.
Possible Cause 1: Co-precipitation of Impurities The impurities may have similar solubility properties to your desired product, causing them to crystallize out together. Common impurities can arise from starting materials or byproducts of the synthesis.[8][9]
-
Solution A - Methodical Solvent Screening: Perform small-scale recrystallization trials with a variety of different solvent systems (e.g., alcohols, water, ketone/alcohol mixtures). A different solvent system may alter the relative solubilities of the product and impurity, leading to better separation.
-
Solution B - Wash the Crystals: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor which is rich in impurities.[1] For removing non-polar impurities, a wash with a non-polar solvent like pentane can be effective.[1]
-
Solution C - Switch Purification Methods: If recrystallization fails to remove a persistent impurity, column chromatography may be necessary to achieve the desired level of purity.[3]
Problem 3: The Product "Oils Out" Instead of Crystallizing
Symptom: Upon cooling, the product separates as a liquid layer or oily globules instead of forming solid crystals.
Possible Cause 1: High Impurity Level A high concentration of impurities can disrupt the crystal lattice formation, leading to oiling out.
-
Solution: Attempt a preliminary purification step, such as a solvent wash of the crude material or passing it through a short plug of silica gel, to remove the bulk of the impurities before attempting recrystallization.
Possible Cause 2: Solution is Too Concentrated or Cooled Too Quickly Supersaturation is reached at a temperature above the melting point of the solute in that solvent system.
-
Solution A - Add More Solvent: Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed. Then, allow it to cool much more slowly.
-
Solution B - Slow Cooling: Insulate the flask to ensure very slow cooling. Do not place it directly into an ice bath from a high temperature. Scratching the inside of the flask with a glass rod at the solvent line can sometimes initiate nucleation.
Experimental Protocols & Workflows
Workflow for Purification via Recrystallization
The following diagram illustrates a typical decision-making workflow for purifying a piperazine hydrochloride salt.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. papers.ssrn.com [papers.ssrn.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US3023211A - Method for the preparation of piperazine monohydrochloride - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof. - Google Patents [patents.google.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
Technical Support Center: NMR Signal Overlap in 3-Oxopiperazine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the NMR analysis of 3-oxopiperazine derivatives. The inherent structural features of the 3-oxopiperazine scaffold, such as conformational flexibility and multiple methylene (-CH₂-) groups in similar chemical environments, often lead to significant signal overlap in ¹H NMR spectra. This guide offers a structured approach, from basic adjustments to advanced 2D NMR techniques, to systematically resolve these challenges and achieve unambiguous structural elucidation.
Frequently Asked Questions (FAQs)
Q1: Why are the ¹H NMR spectra of my 3-oxopiperazine derivatives so complex and overlapped?
A1: The complexity arises from several intrinsic factors of the 3-oxopiperazine ring system:
-
Multiple Methylene Groups: The piperazine ring contains several -CH₂- groups. Protons on these groups often exist in very similar electronic environments, causing their signals to have close chemical shifts and overlap, particularly in the aliphatic region of the spectrum.[1][2]
-
Conformational Dynamics: The six-membered piperazine ring is not planar and can exist in various conformations, such as chair and boat forms. Interconversion between these conformers can occur on the NMR timescale. If this exchange is slow, it can lead to multiple sets of signals for a single compound. If the exchange is at an intermediate rate, it can cause significant peak broadening, further complicating the spectrum.[3][4][5]
-
Restricted Amide Bond Rotation: The partial double-bond character of the amide bond within the 3-oxopiperazine structure restricts rotation. This can lead to the presence of rotational isomers (rotamers), which are distinct species on the NMR timescale, resulting in a doubling of many signals.[3][4]
Q2: What is the first and simplest thing I should try if my proton signals are just an unresolved multiplet?
A2: Before resorting to more complex and time-consuming experiments, the most straightforward initial step is to change the deuterated solvent.[6] The chemical shift of a proton is sensitive to its surrounding environment, and different solvents can induce significant changes in these shifts through varying anisotropic effects and solute-solvent interactions. For instance, switching from a relatively inert solvent like chloroform-d (CDCl₃) to an aromatic solvent like benzene-d₆ (C₆D₆) can often resolve overlapping signals. This phenomenon, known as the Aromatic Solvent Induced Shift (ASIS), can be particularly effective for differentiating protons based on their spatial relationship to polar functional groups.[7]
Q3: I see more signals than I expect for my compound's structure. What could be the cause?
A3: Observing more signals than expected is a common issue with N-substituted piperazine derivatives and is typically due to the presence of multiple conformers or rotamers in solution.[3][4] The energy barrier to rotation around the amide C-N bond or the barrier to ring inversion of the piperazine chair can be high enough that these different forms are "frozen" on the NMR timescale, giving rise to separate sets of peaks for each distinct species. Performing a variable temperature (VT) NMR experiment can help confirm this; as the temperature is increased, the rate of exchange between conformers increases, and you may observe the separate signals broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at a sufficiently high temperature.[3][6]
Troubleshooting Guide 1: Optimizing Experimental Conditions
If initial spectra are poorly resolved, simple modifications to the experimental conditions can provide significant improvements without a large investment in instrument time.
Issue: Overlapping signals in the aliphatic region.
Solution: Systematically vary the solvent and temperature.
The choice of solvent and the acquisition temperature directly influences chemical shifts and molecular dynamics.
Table 1: Influence of Common Deuterated Solvents on Chemical Shifts
| Solvent | Typical ¹H Residual Peak (ppm) | ¹³C Signal (ppm) | Properties and Use Cases |
|---|---|---|---|
| Chloroform-d (CDCl₃) | 7.26 | 77.2 | Good general-purpose, non-polar solvent. Often a starting point.[8] |
| Acetone-d₆ | 2.05 | 29.9, 206.7 | More polar than CDCl₃, can alter hydrogen bonding.[8][9] |
| DMSO-d₆ | 2.50 | 39.5 | Highly polar, excellent for dissolving a wide range of compounds. Can significantly alter shifts.[8][9] |
| Benzene-d₆ | 7.16 | 128.4 | Aromatic solvent. Induces Aromatic Solvent Induced Shifts (ASIS), which can be very effective at resolving overlap.[3] |
| Methanol-d₄ | 3.31, 4.87 (OH) | 49.1 | Protic solvent, useful for compounds with exchangeable protons (e.g., NH, OH).[8][9] |
| Water-d₂ (D₂O) | ~4.8 | - | For highly polar or water-soluble compounds. Chemical shifts are often referenced to an internal standard.[10] |
Note: Chemical shifts of residual solvent peaks can vary slightly based on temperature and solute.[11]
Experimental Protocol: Solvent and Temperature Screening
-
Sample Preparation: Prepare a concentrated stock solution of your 3-oxopiperazine derivative in a volatile, non-deuterated solvent (e.g., dichloromethane or acetone).
-
Initial Spectrum: Dissolve ~5-10 mg of your compound in your initial deuterated solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum.[1]
-
Solvent Screening:
-
Carefully evaporate the solvent from the NMR tube under a gentle stream of nitrogen or in a vacuum centrifuge.
-
Re-dissolve the same sample in a new deuterated solvent (e.g., benzene-d₆).
-
Acquire another ¹H spectrum under identical conditions (temperature, number of scans).
-
Compare the spectra for improved signal dispersion.
-
-
Temperature Variation:
-
Using the most promising solvent system, acquire a series of ¹H spectra at different temperatures (e.g., 25°C, 40°C, 60°C, 80°C).
-
Analyze the spectra for changes in chemical shift, peak broadening, or coalescence, which can indicate dynamic processes and potentially resolve overlap at a specific temperature.[6]
-
Troubleshooting Guide 2: Chemical Tools for Signal Dispersion
When optimizing experimental conditions is insufficient, chemical additives can be used to induce large changes in chemical shifts.
Issue: Key signals remain overlapped despite solvent and temperature changes.
Solution: Employ a Lanthanide Shift Reagent (LSR).
LSRs are paramagnetic complexes, typically containing europium (Eu) or praseodymium (Pr), that can reversibly bind to Lewis basic sites in your molecule (such as the carbonyl oxygen or the non-amide nitrogen in the 3-oxopiperazine ring).[12][13] This interaction induces large changes in the chemical shifts of nearby protons, an effect known as the Lanthanide-Induced Shift (LIS). The magnitude of this shift is primarily dependent on the distance of the proton from the lanthanide ion, effectively "stretching" the spectrum out and resolving overlap.[6][14]
Table 2: Common Lanthanide Shift Reagents and Their Effects
| Reagent Type | Common Examples | Effect on Chemical Shift |
|---|---|---|
| Downfield Shift | Eu(fod)₃, Eu(dpm)₃ | Induces large downfield shifts (to higher ppm).[12][14] |
| Upfield Shift | Pr(fod)₃, Pr(dpm)₃ | Induces large upfield shifts (to lower ppm).[15] |
| Chiral Resolution | Eu(hfc)₃ | Can be used to differentiate the signals of enantiomers by forming diastereomeric complexes.[13] |
Experimental Protocol: LSR Titration
-
Initial Spectrum: Acquire a high-quality ¹H NMR spectrum of your purified compound (5-10 mg in ~0.6 mL of a dry, non-coordinating solvent like CDCl₃).
-
Prepare LSR Stock: Prepare a dilute solution of the LSR (e.g., 10 mg/mL Eu(fod)₃ in CDCl₃).
-
Initial Addition: Add a small, precise aliquot (e.g., 2-5 µL) of the LSR stock solution to your NMR tube. Shake well to mix.
-
Acquire Spectrum: Acquire another ¹H spectrum. You should observe some signals beginning to shift.
-
Titrate and Monitor: Continue adding small increments of the LSR solution, acquiring a spectrum after each addition. Monitor the shifts of all protons. The goal is to add just enough reagent to resolve the key overlapping signals without causing excessive broadening of the peaks, which can occur at high LSR concentrations.[14][16]
-
Analyze Data: Compare the series of spectra to assign the protons based on the magnitude of their induced shifts. Protons closest to the binding site will experience the largest shift.
Troubleshooting Guide 3: Resolving Complexity with 2D NMR Spectroscopy
For highly complex or severely overlapped spectra, two-dimensional (2D) NMR experiments are the most powerful and definitive tools. These techniques add a second frequency dimension, which allows for the correlation of nuclear spins through chemical bonds, resolving signals that are completely overlapped in a 1D spectrum.[17][18]
A. ¹H-¹H COSY (Correlation Spectroscopy)
-
What it tells you: Which protons are spin-spin coupled to each other, typically protons on adjacent carbons (2-3 bonds apart).[19]
-
How it helps: A cross-peak between two signals in a COSY spectrum confirms that the corresponding protons are part of the same spin system. This allows you to trace out proton connectivity networks through the molecule, even if their signals overlap in the 1D spectrum.[20]
Experimental Protocol: ¹H-¹H COSY
-
Pulse Program: Use a standard gradient-enhanced COSY pulse sequence (e.g., cosygpppqf on Bruker instruments).
-
Spectral Width: Set the spectral width in both dimensions to encompass all proton signals (e.g., 0-12 ppm).
-
Acquisition: Acquire a sufficient number of increments (e.g., 256 to 512) in the indirect dimension (F1) to achieve adequate resolution.
-
Processing: Apply a sine-bell or similar window function in both dimensions before Fourier transformation to improve peak shape.
-
Interpretation: Look for off-diagonal cross-peaks. A cross-peak at the coordinates (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is coupled to the proton at δ₂.
B. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
What it tells you: Which proton is directly attached to which carbon atom (one-bond ¹H-¹³C correlation).[21][22]
-
How it helps: This is arguably the most powerful technique for resolving ¹H signal overlap.[23][24] Since ¹³C spectra have a much larger chemical shift range and rarely suffer from overlap, the HSQC experiment disperses the overlapping proton signals according to the chemical shift of the carbon they are attached to. A single, overlapped multiplet in the ¹H spectrum can be resolved into multiple distinct cross-peaks in the HSQC spectrum.[19]
Experimental Protocol: ¹H-¹³C HSQC
-
Pulse Program: Use a standard gradient-enhanced, sensitivity-improved HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker for multiplicity editing).
-
Spectral Width: Set the ¹H dimension (F2) to cover all protons and the ¹³C dimension (F1) to cover all expected carbons (e.g., 0-180 ppm, noting the 3-oxopiperazine carbonyl will be downfield).
-
Acquisition: Set the ¹J(CH) coupling constant to an average value of 145 Hz. Acquire at least 256 increments in the F1 dimension.
-
Processing: Process the data with appropriate window functions.
-
Interpretation: Each cross-peak corresponds to a C-H bond. The coordinate on the F2 axis is the proton's chemical shift, and the coordinate on the F1 axis is the attached carbon's chemical shift. Multiplicity-edited sequences can also distinguish CH, CH₂, and CH₃ groups by the phase of the cross-peak.
C. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
What it tells you: Correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations).[21][25]
-
How it helps: After identifying individual spin systems with COSY and C-H pairs with HSQC, HMBC is used to piece the molecular puzzle together. It shows correlations from protons to neighboring carbons, including quaternary carbons (like the carbonyl carbon) that do not appear in an HSQC spectrum. This is essential for confirming the overall carbon skeleton and assigning substituents.[26]
Experimental Protocol: ¹H-¹³C HMBC
-
Pulse Program: Use a standard gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker).
-
Spectral Width: Set spectral widths as for the HSQC experiment.
-
Acquisition: The long-range coupling delay must be optimized. A typical value is based on an average long-range coupling of 8-10 Hz.
-
Processing: Process similarly to other 2D experiments.
-
Interpretation: A cross-peak at (δH, δC) indicates a 2- or 3-bond coupling between that proton and carbon. Trace correlations from well-defined proton signals to neighboring carbons to build up the molecular structure.
Troubleshooting Guide 4: Computational Approaches
Issue: Ambiguous assignments remain even after 2D NMR analysis.
Solution: Use computational methods to predict NMR chemical shifts.
Recent advances in computational chemistry, particularly Density Functional Theory (DFT) and machine learning (ML) models, allow for the prediction of ¹H and ¹³C NMR chemical shifts with increasing accuracy.[27][28][29] While not a replacement for experimental data, predicted spectra can be a powerful tool to support or refute a particular structural assignment.
-
Generate Conformers: Create a 3D model of your proposed structure and perform a conformational search to find the lowest energy conformers.
-
Predict Spectra: Use a computational package or web service to calculate the NMR chemical shifts for the low-energy conformers.[30][31]
-
Compare: Compare the calculated chemical shifts (often Boltzmann-averaged over the conformers) with your experimental data. A good correlation can provide strong evidence for your proposed structure.
By systematically applying these troubleshooting strategies, from simple solvent changes to a full suite of 2D NMR experiments, researchers can overcome the challenges of signal overlap and confidently determine the structure of complex 3-oxopiperazine derivatives.
References
-
Notes on NMR Solvents. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]
-
Scribd. (n.d.). Lanthanide Shift Reagents in NMR. Retrieved from [Link]
-
Slideshare. (2014). Lanthanide shift reagents in nmr. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. Retrieved from [Link]
-
D. J. P. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
-
Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
University of Ottawa. (n.d.). COSY. Retrieved from [Link]
-
Reuben, J. (2017). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. ResearchGate. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
-
University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
-
ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Retrieved from [Link]
-
Agbaba, D., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
-
J. (2020). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]
-
ResearchGate. (2022). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]
-
AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
- Gregory, T. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
-
Chemistry LibreTexts. (2019). 2D NMR Introduction. Retrieved from [Link]
-
JoVE. (2024). Video: 2D NMR: Overview of Heteronuclear Correlation Techniques. Retrieved from [Link]
- Varian, Inc. (n.d.). 2D NMR FOR THE CHEMIST.
-
Guan, Y., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Analytical Chemistry. [Link]
-
Thi-Thuy, D., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme. [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
-
ACD/Labs. (2022). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. Retrieved from [Link]
-
Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Howes, A. P., et al. (2020). IMPRESSION – prediction of NMR parameters for 3-dimensional chemical structures using machine learning with near quantum chemical accuracy. PMC. [Link]
-
YouTube. (2018). Signal Overlap in NMR Spectroscopy. Retrieved from [Link]
-
Wagen, C. (2023). Computational NMR Prediction: A Microreview. Retrieved from [Link]
-
Frontiers. (2023). Machine learning in computational NMR-aided structural elucidation. Retrieved from [Link]
-
ResearchGate. (n.d.). Computational NMR Prediction: A Microreview. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Comparison of COSY and TOCSY for detection of small couplings between protons. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 5.1: COSY Spectra. Retrieved from [Link]
- Bag, N. (2017). Common problems and artifacts encountered in solution‐state NMR experiments. Wiley Online Library.
-
ResearchGate. (n.d.). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. thieme-connect.de [thieme-connect.de]
- 8. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
- 17. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Video: 2D NMR: Overview of Heteronuclear Correlation Techniques [jove.com]
- 22. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 23. researchgate.net [researchgate.net]
- 24. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 25. acdlabs.com [acdlabs.com]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. IMPRESSION – prediction of NMR parameters for 3-dimensional chemical structures using machine learning with near quantum chemical accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | Machine learning in computational NMR-aided structural elucidation [frontiersin.org]
- 30. Computational NMR Prediction: A Microreview [corinwagen.github.io]
- 31. researchgate.net [researchgate.net]
Technical Support Center: Purification & Handling of 3-Oxopiperazine-1-carboximidamide
[1]
Status: Operational Role: Senior Application Scientist Topic: Impurity Removal & Stability Management
Executive Summary & Compound Profile
3-Oxopiperazine-1-carboximidamide is a functionalized guanidine derivative built upon a piperazin-2-one scaffold.[1] It serves as a critical intermediate in the synthesis of nucleoside analogs and enzyme inhibitors.
-
Chemical Nature: Highly polar, basic (guanidine functionality), and hygroscopic.
-
Critical Vulnerability: The carboximidamide moiety is susceptible to hydrolysis, converting the active guanidine into an inactive urea derivative (3-oxopiperazine-1-carboxamide) under aqueous basic conditions or prolonged heat.[1]
-
Common Forms: Hydrochloride (HCl) or Hydroiodide (HI) salts.
Diagnostic Impurity Profile
Before initiating purification, identify your impurity using this diagnostic table:
| Impurity Type | Origin | Detection (LC-MS/NMR) | Chemical Behavior |
| Impurity A: Piperazin-2-one | Unreacted Starting Material | Mass: [M-42] (Loss of guanidine unit).[1] NMR: Missing downfield amidine protons (~7-8 ppm).[1] | Less basic than product; soluble in organic/aqueous mixtures. |
| Impurity B: Urea Derivative | Hydrolysis Product | Mass: [M+1] (O replaces NH). NMR: Loss of NH signal; appearance of amide C=O. | Neutral/Weakly acidic; non-responsive to cation exchange. |
| Impurity C: Inorganic Salts | Synthesis Byproducts (NaCl, KI) | Non-detectable by UV. Ash test or conductivity. | High solubility in water; insoluble in EtOH/MeOH. |
| Impurity D: Dimers | Condensation | Mass: [2M-NH3].[1] | High molecular weight; hydrophobic shift. |
Troubleshooting & Purification Protocols
Issue 1: Presence of Hydrolysis Products (Urea Impurity)
Symptom: LC-MS shows a peak +1 Da higher than the product (or +18 Da if hydration is suspected in low res).[1] Yield drops over time in aqueous solution.
Root Cause: The guanidine carbon is electrophilic. Hydroxide ions (
Corrective Protocol: pH-Controlled Recrystallization
-
Principle: The urea impurity is less soluble in acidified polar organic solvents than the guanidine salt.
-
Step-by-Step:
-
Dissolution: Dissolve the crude solid in the minimum amount of warm Methanol (MeOH) (approx. 35-40°C). Do not boil.
-
Acidification: Add 1.05 equivalents of anhydrous HCl (in dioxane or ether) to ensure the guanidine is fully protonated.
-
Why? Protonation stabilizes the guanidine against further hydrolysis and increases the solubility differential.
-
-
Precipitation: Slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) as an anti-solvent until turbidity persists.
-
Crystallization: Cool to -20°C for 12 hours. The urea impurity typically remains in the supernatant or forms an amorphous oil, while the guanidine HCl salt crystallizes.
-
Filtration: Filter under Nitrogen (hygroscopic!) and wash with cold ether.
-
Issue 2: Persistent Starting Material (Piperazin-2-one)
Symptom: The reaction stopped at 90% conversion. The secondary amine starting material is co-eluting.
Root Cause: Similar polarity makes silica chromatography ineffective.
Corrective Protocol: Cation Exchange Chromatography (SCX)
-
Principle: The guanidine product (
) is significantly more basic than the piperazinone starting material ( ).[1] -
Step-by-Step:
-
Column Prep: Use a Strong Cation Exchange (SCX) cartridge (e.g., sulfonic acid bonded silica). Condition with Methanol.
-
Loading: Dissolve crude mixture in MeOH/Water (9:1) and load onto the column.[2]
-
Wash: Flush with 100% Methanol .
-
Result: Neutral impurities and the weakly basic piperazinone (if pH is controlled) will elute or bind loosely.
-
-
Selective Elution: Elute with 2M Ammonia in Methanol .
-
Differentiation: If separation is poor, use a gradient of Ammonium Acetate buffer. The guanidine will retain longer than the amine.
-
-
Concentration: Evaporate fractions immediately at <30°C to prevent basic hydrolysis during concentration.
-
Issue 3: Inorganic Salt Contamination
Symptom: Product weight is >100% of theoretical yield; white residue remains after combustion; melting point is broad.
Corrective Protocol: The "Dry-Organic" Wash
-
Principle: Inorganic salts (NaCl, KCl) are insoluble in dry ethanol/isopropanol, whereas the organic guanidine salt is soluble.
-
Step-by-Step:
-
Suspend the crude solid in anhydrous Isopropanol (IPA) or Ethanol .
-
Sonicate for 15 minutes.
-
Filter through a Celite pad or a 0.2
PTFE membrane. -
The filtrate contains the product; the filter cake contains the inorganic salts.
-
Concentrate the filtrate to obtain the desalted product.
-
Visualizing the Purification Logic
The following decision tree illustrates the workflow for purifying 3-Oxopiperazine-1-carboximidamide based on the specific impurity detected.
Caption: Decision matrix for the purification of 3-Oxopiperazine-1-carboximidamide based on impurity profiling.
Frequently Asked Questions (FAQs)
Q1: My product turned into a sticky oil after drying. How do I get a solid? A: This compound is highly hygroscopic. If it oils out:
-
Redissolve in a small amount of Methanol.
-
Add dry Diethyl Ether until cloudy.
-
Scratch the flask walls with a glass rod to induce nucleation.
-
Store in a desiccator over
under vacuum for 24 hours. Note: Lyophilization (freeze-drying) from water is also effective if the salt is stable.[1]
Q2: Can I use silica gel chromatography? A: Generally, no . The guanidine group binds irreversibly to the acidic silanols on standard silica, leading to severe tailing and yield loss. If you must use normal phase, use Amine-functionalized silica or add 1-5% Triethylamine (TEA) to your mobile phase (e.g., DCM/MeOH/TEA), though SCX (cation exchange) is far superior [1].[1]
Q3: Is the free base stable?
A: The free base is significantly less stable than the HCl or HI salt. It rapidly absorbs
Q4: Why does the color change from white to yellow? A: Yellowing indicates oxidation or the formation of conjugated impurities (often trace polymerization or aniline-like degradation if aromatic impurities are present). While aesthetically imperfect, a light yellow color often does not affect biological assays. Verify purity via HPLC.
References
-
Castillo-Meléndez, J. A., & Golding, B. T. (2004).[3] Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663.[1] Link
-
ChemScene. (n.d.). 3-Oxopiperazine-1-carboximidamide hydrochloride Product Data. Retrieved February 27, 2026. Link
- Katritzky, A. R., et al. (2005). Synthesis of Guanidines. Comprehensive Organic Functional Group Transformations II. Elsevier. (General Reference for Guanidine Stability).
-
Save My Exams. (2025). Reactions of Amides and Hydrolysis Mechanisms. Link
Technical Support Center: 1-Amidino-3-oxopiperazine Stability Profile
Here is the technical support guide for the stability of 1-amidino-3-oxopiperazine under basic conditions.
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
1-Amidino-3-oxopiperazine (often supplied as a hydrochloride or sulfate salt) serves as a critical peptidomimetic scaffold and a precursor for fibrinogen receptor antagonists. Structurally, it combines a piperazin-2-one (lactam) core with an exocyclic amidine (guanidino-like) moiety at the N1 position.[1]
While the piperazinone ring is moderately robust, the stability of this molecule under basic conditions is bimodal :
-
Mild Base (pH 8–10): Generally stable.[1] Suitable for nucleophilic substitutions or coupling reactions.
-
Strong Base (pH > 12) or Heat: Highly unstable.[1] Susceptible to two distinct degradation pathways: Amidine Hydrolysis (to urea derivatives) and Lactam Ring Opening .[1]
This guide addresses common troubleshooting scenarios regarding the handling, storage, and reaction conditions for this compound.
Mechanistic Degradation Pathways
Understanding how the molecule breaks down is essential for troubleshooting. Under basic stress, the molecule does not simply "decompose"; it follows specific, predictable pathways.[1]
Visualization: Base-Catalyzed Degradation Logic
The following diagram illustrates the competitive degradation pathways in aqueous alkaline media.
Figure 1: Competitive degradation pathways under basic stress.[1] Pathway A (Amidine Hydrolysis) is kinetically favored in aqueous base, while Pathway B (Ring Opening) becomes significant at higher temperatures.[1]
Troubleshooting Guides & FAQs
Scenario A: Loss of Product During Basic Workup
User Question: "I neutralized the HCl salt of 1-amidino-3-oxopiperazine with 1M NaOH to perform an extraction, but my yield is very low. Where did it go?"
Diagnosis: You likely triggered Pathway A (Amidine Hydrolysis) or experienced Water Solubility Issues .[1]
-
High pH Sensitivity: Direct addition of 1M NaOH can create local "hotspots" of pH > 13, rapidly hydrolyzing the amidine group to a urea [1].
-
Partition Coefficient: The free base of 1-amidino-3-oxopiperazine is highly polar. It partitions poorly into non-polar solvents like Dichloromethane (DCM) or Hexanes.[1]
Solution Protocol:
-
Switch Bases: Use saturated Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃) instead of NaOH.[1] These maintain a pH of ~8-9, sufficient to deprotonate the salt without catalyzing hydrolysis.
-
Extraction Solvent: Use a polar organic solvent mixture, such as DCM:Isopropanol (3:1) or n-Butanol , to extract the polar free base from the aqueous layer.[1]
-
Salting Out: Saturate the aqueous phase with NaCl to push the organic compound into the organic layer.
Scenario B: Unexpected Peaks in HPLC
User Question: "My LC-MS shows a new peak with a mass +1 Da higher (or +18 Da depending on ionization) than my target after stirring in base overnight."
Diagnosis: This indicates Hydrolysis to the Urea .
-
Mechanism: The amidine moiety (
) hydrolyzes to the urea ( ).[1] -
Mass Shift: The transformation replaces
(Imine, 15 Da) with (Carbonyl, 16 Da). The net mass change is +1 Da. In ESI-MS, this often looks like a +1 shift in the parent ion, or distinct fragmentation patterns.[1]
Corrective Action:
-
Limit Exposure: Reduce reaction time in basic media.
-
Temperature Control: Conduct all basic steps at 0°C to 4°C . Hydrolysis rates drop significantly at lower temperatures.
Scenario C: Solubility for Coupling Reactions
User Question: "The sulfate salt is insoluble in DCM. Can I add Triethylamine (TEA) to solubilize it for a peptide coupling reaction?"
Diagnosis: Yes, this is the standard approach.[1]
-
Explanation: The salt form is an ionic lattice insoluble in organic solvents. TEA deprotonates the amidine (or the counter-ion interaction), generating the free base in situ, which is soluble in organic media.[1]
-
Risk: TEA is a weak base and is unlikely to cause degradation unless the reaction is heated excessively.
Recommended Protocol:
-
Suspend the salt in dry DMF or DCM.
-
Add 2.0 - 2.5 equivalents of DIPEA (Diisopropylethylamine) or TEA.
-
Stir for 10 minutes until the suspension clears (indicating free base formation).
-
Immediately proceed with the coupling reagent addition.
Standardized Stability Assay Protocol
If you are developing a formulation or a long-step synthesis, use this protocol to validate the stability of your specific batch.
Materials
-
Analyte: 1-Amidino-3-oxopiperazine (1 mg/mL).
-
Buffer A: 50 mM Phosphate Buffer, pH 7.4.
-
Buffer B: 50 mM Borate Buffer, pH 10.0.
-
Stress Agent: 0.1 M NaOH (pH ~13).[1]
Method (HPLC-UV)[8][9]
-
Preparation: Dissolve analyte in water.
-
Incubation:
-
Sample A: Mix 1:1 with Buffer A (Control).
-
Sample B: Mix 1:1 with Buffer B (Mild Base).[1]
-
Sample C: Mix 1:1 with 0.1 M NaOH (Stress).
-
-
Timepoints: Inject samples at T=0, T=1h, T=4h, T=24h.
-
Detection: Monitor at 210 nm (amide bond) and 230 nm (amidine absorbance).[1]
Data Interpretation Table
| Observation | Condition | Conclusion |
| No Change | pH 7.4 | Compound is stable at physiological pH. |
| < 5% Loss | pH 10.0 (24h) | Stable in mild base.[1] Suitable for standard workups. |
| > 20% Loss | pH 10.0 (24h) | Sensitive.[1] Use carbonate bases only. |
| Rapid Loss | 0.1 M NaOH | Critical Instability. Avoid strong caustic washes. |
Storage and Handling Recommendations
| Parameter | Recommendation | Scientific Rationale |
| State | Store as HCl or Sulfate Salt . | The protonated amidinium ion is resonance-stabilized and resistant to hydrolysis compared to the free base [2]. |
| Temperature | -20°C (Long term), 4°C (Working).[1] | Arrhenius kinetics dictate that lower temperatures significantly retard the rate of hydrolysis. |
| Atmosphere | Desiccated / Inert Gas . | Amidines are hygroscopic. Moisture absorption leads to local aqueous environments that promote hydrolysis over time. |
| Solvent | DMSO or Water (for salts).[1] | Avoid storing stock solutions in basic buffers (e.g., Tris pH 8.[1]5) for > 24 hours. |
References
-
Hydrolysis of Amidines: Oszczapowicz, J. (1991).[1] Basicity, H-Bonding and Complex Formation of Amidines. In: The Chemistry of Amidines and Imidates, Vol 2. Wiley. (Mechanistic grounding for amidine hydrolysis to urea).
-
Lactam Stability: Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General principles of amide/lactam hydrolysis in base).
-
Piperazinone Synthesis & Stability: Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. Synthesis 2023. (Context on the stability of the piperazinone scaffold).
-
pKa Data for Piperazines: pKa Values of Some Piperazines at Different Temperatures. J. Chem. Eng. Data 2009, 54, 1, 158–162.[1] (Reference for basicity of the core ring).[1]
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your compound before handling.[1]
Sources
Technical Support Center: Troubleshooting 3-Oxopiperazine Cross-Coupling Reactions
The 3-Oxopiperazine Conundrum: Mechanistic Context
3-Oxopiperazines (piperazin-2-ones) are privileged pharmacophores frequently found in modern therapeutics, most notably in CDK4/6 inhibitors such as Palbociclib, Ribociclib, and Trilaciclib[1]. However, incorporating this moiety via transition-metal-catalyzed cross-coupling often results in suppressed yields.
The causality behind these low yields stems from the bidentate nature of the 3-oxopiperazine ring. The molecule possesses both a secondary amine and a lactam moiety (carbonyl oxygen and amide nitrogen). During palladium-catalyzed C-N coupling, the lactam oxygen or nitrogen can competitively coordinate to the electrophilic Pd(II) intermediate following oxidative addition. This forms a stable, off-cycle chelate that effectively poisons the catalyst, halting the catalytic cycle before reductive elimination can occur. Overcoming this requires precise tuning of the ligand's steric environment and the basicity of the reaction medium.
Diagnostic FAQ
Q1: My Pd-catalyzed Buchwald-Hartwig amination of 3-oxopiperazine is stalling at <30% yield. How can I improve conversion? A1: The stalling is likely due to catalyst poisoning via lactam chelation. To prevent this, you must increase the steric bulk around the palladium center. Switch from standard bidentate ligands (like BINAP or dppf) to bulky, electron-rich dialkylbiarylphosphine ligands such as RuPhos or BrettPhos . These ligands enforce a mono-ligated Pd(0) active species and create a sterically demanding pocket that physically blocks the bidentate coordination of the lactam, while simultaneously accelerating the rate-limiting reductive elimination step[2]. Additionally, ensure you are using a mild base like Cs₂CO₃ rather than NaOtBu to prevent unwanted side reactions.
Q2: I am observing competing N-arylation at the lactam nitrogen instead of the secondary amine. How do I achieve regioselectivity? A2: While the secondary amine is inherently more nucleophilic, strongly basic conditions (e.g., alkoxides) can deprotonate the lactam nitrogen, generating an ambident nucleophile that leads to competing amidation. Solution: The most robust approach is to pre-protect the lactam nitrogen with a bulky group (e.g., N-Boc or N-Bn). If protection adds unacceptable synthetic steps, switch to a weaker, insoluble inorganic base like Cs₂CO₃ in 1,4-dioxane. The heterogeneous nature of Cs₂CO₃ selectively deprotonates the more basic secondary amine intermediate without ionizing the lactam.
Q3: We are scaling up a CDK4/6 inhibitor intermediate and metal scavenging is destroying our yield. Are there metal-free alternatives? A3: Yes. Pharmaceutical scale-up of piperazine-containing drugs often suffers from palladium entrapment, as the basic nitrogens strongly bind residual metals. If your aryl halide is electron-deficient (e.g., 2-chloropyrimidine, commonly used in Ribociclib synthesis), you should abandon Pd-catalysis entirely. A transition-metal-free Nucleophilic Aromatic Substitution (SₙAr) using Lithium bis(trimethylsilyl)amide (LiHMDS) as a strong base provides excellent yields (often >85%) and completely eliminates the need for downstream metal scavenging[1],[3].
Quantitative Data: Condition Optimization
The following table summarizes the optimized parameters for various 3-oxopiperazine functionalization strategies, highlighting the causality behind the condition selection.
| Coupling Strategy | Substrate Scope | Optimal Catalyst / Base System | Typical Yield | Mechanistic Advantage |
| Buchwald-Hartwig | Electron-neutral aryl bromides | Pd₂(dba)₃ / RuPhos / Cs₂CO₃ | 70–85% | Bulky ligand prevents lactam chelation; mild base ensures regioselectivity[2]. |
| Buchwald-Hartwig | Sterically hindered aryl chlorides | Pd(OAc)₂ / BrettPhos / NaOtBu | 65–80% | Highly electron-rich ligand accelerates oxidative addition of inert chlorides. |
| Metal-Free SₙAr | Electron-deficient heteroaryl halides | None / LiHMDS (in THF) | 85–95% | Eliminates metal contamination; highly scalable for API synthesis[3]. |
| Decarboxylative Alkylation | Allylic electrophiles | Pd₂(pmdba)₃ / (S)-(CF₃)₃-t-BuPHOX | Up to 95% | Enables highly enantioselective α-alkylation of the piperazinone ring[4]. |
Experimental Methodologies
To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is built into the pre-activation and workup steps.
Protocol A: Optimized Pd-Catalyzed Buchwald-Hartwig Amination
Use this protocol for electron-neutral or electron-rich aryl halides where SₙAr is not viable.
-
Catalyst Pre-activation: In a nitrogen-filled glovebox, combine Pd₂(dba)₃ (2.5 mol%) and RuPhos (5.0 mol%) in anhydrous 1,4-dioxane (0.1 M relative to the substrate). Stir at room temperature for 15 minutes. Causality: Pre-stirring ensures the complete formation of the active mono-ligated L-Pd(0) complex before introducing the chelating 3-oxopiperazine.
-
Reagent Addition: Add the aryl halide (1.0 equiv), the 3-oxopiperazine derivative (1.2 equiv), and finely milled anhydrous Cs₂CO₃ (2.0 equiv).
-
Reaction Execution: Seal the reaction vessel, remove it from the glovebox, and heat at 100 °C for 12–16 hours. Critical Step: Maintain vigorous stirring (>800 rpm). Because Cs₂CO₃ is insoluble in dioxane, the reaction occurs at the solid-liquid interface; poor stirring will artificially depress the yield.
-
Workup & Validation: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and precipitated Pd black. Concentrate under reduced pressure and purify via silica gel flash chromatography.
Protocol B: Transition-Metal-Free SₙAr via LiHMDS
Use this protocol for electron-deficient heteroaryl halides (e.g., chloropyrimidines).
-
Deprotonation: Dissolve the 3-oxopiperazine (1.1 equiv) in anhydrous THF under an argon atmosphere. Cool the solution to 0 °C using an ice bath. Add LiHMDS (1.0 M in THF, 1.2 equiv) dropwise over 5 minutes. Stir for 30 minutes. Causality: LiHMDS quantitatively deprotonates the secondary amine, generating a highly nucleophilic lithium amide while avoiding the nucleophilic attack on the solvent or substrate that alkoxide bases might cause.
-
Electrophile Addition: Dissolve the electron-deficient aryl chloride (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture.
-
Coupling: Allow the reaction to warm to room temperature, then heat to 65 °C for 4–6 hours. Monitor conversion via LC-MS.
-
Quenching: Cool to 0 °C and quench carefully with saturated aqueous NH₄Cl. Extract with dichloromethane (3x), dry the combined organic layers over Na₂SO₄, and concentrate.
Mandatory Visualization
Decision matrix for selecting the optimal 3-oxopiperazine N-arylation strategy based on substrate.
Mechanistic pathway of Pd-catalyzed amination highlighting the catalyst poisoning risk.
References
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: Molecules / National Center for Biotechnology Information (PMC) URL:[Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (ACS Publications) URL:[Link]
-
Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications Source: Chemical Reviews (ACS Publications) URL:[Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: pH Control for Optimal Reactivity of Guanidino-like Groups
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and best practices for controlling pH in experiments involving guanidino and guanidino-like functional groups. Understanding and mastering pH control is paramount for achieving optimal reactivity, selectivity, and reproducibility in your work.
Frequently Asked Questions: The Fundamentals of Guanidino Group Chemistry
This section addresses the core principles governing the behavior of guanidino groups in aqueous solutions. A firm grasp of these concepts is the foundation for successful experimental design.
Q1: What is the pKa of the guanidino group, and why is this value so critical?
The pKa value is the pH at which a functional group is 50% protonated and 50% deprotonated. For the guanidino group, particularly the side chain of arginine, this value is exceptionally high. While older textbooks often cite a pKa of ~12.5, more recent and rigorous measurements using methods like potentiometry and NMR spectroscopy have established the intrinsic pKa to be approximately 13.8 ± 0.1 [1][2].
This high pKa is critical for several reasons:
-
Protonation State: It dictates that the guanidino group will be almost exclusively in its protonated, positively charged form (the guanidinium ion) across the entire physiological pH range and even under moderately alkaline conditions[1][3][4][5].
-
Reactivity: The positive charge of the guanidinium ion makes it a very poor nucleophile. For the guanidino group to act as a nucleophile in a chemical reaction, it must be deprotonated, which requires a very high pH, often outside the stability range of many biomolecules[5][6].
-
Biological Interactions: The persistent positive charge is fundamental to the biological role of arginine residues in proteins, enabling electrostatic interactions like salt bridges and hydrogen bonding that are crucial for protein structure and function[7][8].
Q2: How does pH precisely affect the protonation state and reactivity of a guanidino group?
The relationship is governed by the Henderson-Hasselbalch equation. Given the pKa of ~13.8, the guanidino group remains over 99.9% protonated even at a pH of 10. To achieve a significant population of the neutral, nucleophilic guanidine form, the pH must approach the pKa.
-
At Physiological pH (~7.4): The group is fully protonated (guanidinium cation), positively charged, and non-nucleophilic. It acts as an excellent hydrogen bond donor[5][9].
-
At Alkaline pH (e.g., pH 9-11): The group remains overwhelmingly protonated. While the concentration of the neutral form increases slightly, it is often insufficient for efficient chemical modification[10].
-
At Very High pH (e.g., pH > 12): As the pH approaches the pKa, the concentration of the deprotonated, nucleophilic form becomes significant enough to participate in reactions. However, such high pH can denature proteins or degrade other molecules in the system[11][12].
The challenge in arginine modification is to find conditions that promote reactivity without causing sample degradation[6][13]. Some advanced methods achieve selectivity by exploiting unique microenvironments within a protein that can lower the effective pKa of a specific arginine residue[14].
Q3: Why is the guanidino group so strongly basic?
The exceptional basicity (and the high pKa of its conjugate acid, the guanidinium ion) is due to the highly effective resonance stabilization of the positive charge in the protonated form. When the guanidino group accepts a proton, the resulting positive charge is not localized on a single nitrogen atom. Instead, it is delocalized across all three nitrogen atoms and the central carbon atom[15][16]. This distribution of charge makes the guanidinium ion extraordinarily stable, thus shifting the equilibrium heavily in favor of the protonated state.
Caption: Protonation equilibrium of the guanidino group.
Experimental Design and Protocols
Careful planning is essential when working with guanidino-containing molecules. This section provides practical guidance on buffer selection and a general protocol for pH-dependent reactions.
How do I choose the right buffer for my experiment?
Selecting an appropriate buffer is one of the most critical steps. An incorrect buffer can inhibit your reaction, create artifacts, or fail to maintain a stable pH. Use the following workflow to make an informed choice.
Caption: Workflow for selecting an appropriate buffer system.
Key Considerations for Buffer Selection:
-
Buffering Range: The buffer's pKa should be close to your target reaction pH for maximum buffering capacity[17][18].
-
Chemical Inertness: Ensure the buffer itself does not participate in the reaction. For example, amine-containing buffers (like Tris or Bicine) can compete with your intended reaction if you are targeting amine groups or using amine-reactive chemistry[11][17].
-
Avoid Phosphate with Guanidinium Salts: Phosphate buffers can be a poor choice for experiments involving high concentrations of guanidinium chloride (GdmCl), a common denaturant. The chemical and electrostatic properties of phosphate are very different from the amine and carboxylate groups on proteins, leading to significant changes in activity coefficients and potentially altering the protein's ionization state during a titration[19][20]. For such studies, buffers that are chemical mimics of the protein's titrating groups (e.g., acetate for pH 3.6-5.6, imidazole or other amine buffers around pH 7) are preferable[19].
Table 1: Common Buffers and Their Properties
| Buffer | pKa at 25°C | Useful pH Range | Comments |
| Citrate | 3.13, 4.76, 6.40 | 2.5–7.0 | Can chelate metal ions. |
| Acetate | 4.76 | 3.8–5.8 | Good for pH range where carboxyl groups titrate[19]. |
| MES | 6.15 | 5.5–6.7 | "Good's" buffer; minimal interaction with proteins. |
| Phosphate (PBS) | 7.20 | 6.2–8.2 | Widely used, but can precipitate with divalent cations and interfere with GdmCl titrations[17][19][20]. |
| HEPES | 7.55 | 6.8–8.2 | Common for cell culture and enzyme assays; zwitterionic[17]. |
| Bicine | 8.35 | 7.6–9.0 | Useful for higher pH ranges; contains a secondary amine[11]. |
| CAPS | 10.40 | 9.7–11.1 | Suitable for high pH experiments needed to deprotonate guanidino groups. |
General Protocol: pH-Controlled Chemical Modification of an Arginine Residue
This protocol outlines a general workflow for a reaction targeting a guanidino group where high pH is required for reactivity.
Objective: To modify an arginine residue in a peptide with an electrophilic reagent that requires the guanidino group to be in its neutral, nucleophilic state.
Materials:
-
Arginine-containing peptide/protein of interest.
-
Electrophilic modification reagent (e.g., an α-oxo-aldehyde[13] or diketone[21]).
-
High pH buffer (e.g., 100 mM CAPS, pH 10.5).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).
-
Anhydrous solvents (if applicable).
-
Reaction vessels and analytical equipment (HPLC, LC-MS).
Procedure:
-
Sample Preparation: Dissolve the peptide/protein in the chosen high pH buffer to a final concentration of 1-5 mg/mL. Ensure complete dissolution.
-
Reagent Preparation: Dissolve the electrophilic reagent in a compatible, anhydrous solvent (e.g., DMSO) to create a concentrated stock solution.
-
Reaction Initiation: Add the electrophilic reagent to the stirring peptide solution. A typical starting point is a 10- to 50-fold molar excess of the reagent. Causality: The high pH is necessary to shift the equilibrium towards the deprotonated, reactive guanidine form, enabling the nucleophilic attack on the electrophile.
-
Monitoring the Reaction: At regular intervals (e.g., 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture. Immediately quench it by diluting into a solution containing a scavenger (like Tris buffer) at a lower pH to stop the reaction. Analyze the aliquot by HPLC or LC-MS to monitor product formation and consumption of starting material[22].
-
Reaction Quench: Once the reaction has reached the desired conversion, quench the entire reaction mixture by adding an excess of a nucleophilic scavenger (e.g., Tris or glycine) or by adjusting the pH to neutral with a dilute acid. Causality: Lowering the pH and adding a scavenger prevents further modification and potential side reactions.
-
Purification: Purify the modified product from excess reagent and unreacted peptide using an appropriate method, such as reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry (MS/MS) to verify the site of modification.
Troubleshooting Guide
Even with careful planning, experiments can yield unexpected results. This guide addresses common problems encountered when working with guanidino groups.
Caption: Troubleshooting decision tree for common reaction issues.
Q: My reaction has a very low or no yield. What went wrong?
-
Cause 1: Insufficiently High pH. This is the most common reason. The guanidino group is likely still protonated and non-nucleophilic.
-
Solution: Verify the pH of your reaction mixture. You may need to increase the pH further, potentially using a stronger, non-nucleophilic base to drive the deprotonation[22]. Consider buffers like CAPS with a pKa > 10.
-
-
Cause 2: Moisture or Reagent Degradation. Guanidino groups and many strong bases are hygroscopic. Water can neutralize the base and quench electrophilic reagents[22].
-
Solution: Ensure all solvents and reagents are anhydrous. Handle hygroscopic compounds under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened or properly stored reagents.
-
-
Cause 3: Steric Hindrance. The target arginine residue may be in a sterically crowded environment, preventing your reagent from accessing it.
-
Solution: Try increasing the reaction temperature or time. Alternatively, consider a smaller, less hindered modification reagent if possible[22].
-
Q: I'm observing multiple products or poor selectivity. What's the issue?
-
Cause 1: Degradation at High pH. The high pH required to activate the guanidino group may be degrading your starting material, product, or reagents, leading to side products[12].
-
Solution: Run control experiments to test the stability of your starting materials and expected product at the reaction pH without the other reactant. If degradation is observed, you may need to find a compromise pH or reduce the reaction time.
-
-
Cause 2: Reactivity of Other Nucleophiles. If your molecule contains other nucleophilic groups like a free N-terminus or the side chains of lysine or cysteine, they may also react, especially if their pKa is lowered by the local environment[6].
-
Solution: If possible, use protecting groups for other reactive sites. Alternatively, some modern reagents are designed with high chemoselectivity for arginine, even under basic conditions[21].
-
Q: I'm having trouble purifying my product. It's streaking on my silica gel column.
-
Cause: Strong Basic-Acidic Interaction. This is a classic problem. The highly basic guanidino group (pKa ~13.8) interacts very strongly with the acidic surface of standard silica gel, leading to poor separation and significant tailing of the peak[22].
-
Solution 1: Acidic Wash. Before chromatography, perform a liquid-liquid extraction and wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). This will protonate your compound, moving it into the aqueous layer and separating it from non-basic impurities. You can then re-basify the aqueous layer and extract your product[22].
-
Solution 2: Modify the Mobile Phase. Add a small amount of a basic modifier, like triethylamine or ammonia, to your chromatography solvent system to neutralize the acidic sites on the silica gel.
-
Solution 3: Use a Different Stationary Phase. Consider using a less acidic stationary phase like alumina or a reverse-phase (C18) column, which are often better suited for basic compounds.
-
References
-
(ResearchGate) Guanidinium group is protonated in a strongly basic arginine solution. Available at: [Link]
-
(ResearchGate) The guanidine group containing drugs, Guanadrel 1, Guanoxan 2, Guanethidine 3 and Creatine 4. Available at: [Link]
-
(OSTI.GOV) Guanidinium Group Remains Protonated in a Strongly Basic Arginine Solution. Available at: [Link]
-
(PubMed) Guanidinium Group Remains Protonated in a Strongly Basic Arginine Solution. Available at: [Link]
-
(PubMed) Biological activities of guanidine compounds. Available at: [Link]
-
(eScholarship.org) COMMUNICATION Guanidinium group is protonated in a strongly basic arginine solution. Available at: [Link]
-
(PMC) Chemical Biology of Protein Arginine Modifications in Epigenetic Regulation. Available at: [Link]
-
(ResearchGate) (PDF) Guanidine group: Definition and pharmaceutical applications. Available at: [Link]
-
(MDPI) A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. Available at: [Link]
-
(PMC) An Engineered Arginine Residue of Unusual pH-Sensitive Reactivity Facilitates Site-Selective Antibody Conjugation. Available at: [Link]
-
(PMC) Arginine: Its pKa value revisited. Available at: [Link]
-
(PMC) Reply to Campos and Muñoz: Why phosphate is a bad buffer for guanidinium chloride titrations. Available at: [Link]
-
(PubMed) Guanidino groups greatly enhance the action of antimicrobial peptidomimetics against bacterial cytoplasmic membranes. Available at: [Link]
-
(Wikipedia) Guanidine. Available at: [Link]
-
(PMC) Guanidino Groups Greatly Enhance the Action of Antimicrobial Peptidomimetics Against Bacterial Cytoplasmic Membranes. Available at: [Link]
-
(WordPress.com) Amino Acids for pH Adjustment? - Realize Beauty. Available at: [Link]
-
(JOCPR) Applications of Guanidine in Pharmaceutical Field. Available at: [Link]
-
(Restek) TROUBLESHOOTING GUIDE. Available at: [Link]
-
(SciSpace) Direct arginine modification in native peptides and application to chemical probe development. Available at: [Link]
-
(Infoscience) Arginine-Specific Modification of Proteins with Polyethylene Glycol. Available at: [Link]
-
(ResearchGate) Reply to Campos and Munoz: Why phosphate is a bad buffer for guanidinium chloride titrations. Available at: [Link]
-
(Reddit) Why is the protonated version of the guanidino group in Arginine is more stable than the deprotonated one?. Available at: [Link]
-
(PubMed) pH dependence of the urea and guanidine hydrochloride denaturation of ribonuclease A. Available at: [Link]
-
(PMC) Arginine Improves pH Homeostasis via Metabolism and Microbiome Modulation. Available at: [Link]
-
(ACS Publications) Chemical Carbonylation of Arginine in Peptides and Proteins. Available at: [Link]
-
(University of Bristol Research Portal) Arginine side chain interactions and the role of the guanidinium group. Available at: [Link]
-
(MDPI) The Role of the pH in the Impregnation of Spherical Mesoporous Silica Particles with L-Arginine Aqueous Solutions. Available at: [Link]
-
(ACS Publications) Lysine and Arginine Reactivity and Transformation Products during Peptide Chlorination. Available at: [Link]
-
(University of Rochester) How To: Troubleshoot a Reaction. Available at: [Link]
-
(Frontiers) Improving the Stability and Activity of Arginine Decarboxylase at Alkaline pH for the Production of Agmatine. Available at: [Link]
-
(ResearchGate) Protonation of the arginine side chain at neutral pH. Available at: [Link]
Sources
- 1. Arginine: Its pKa value revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. Guanidinium Group Remains Protonated in a Strongly Basic Arginine Solution (Journal Article) | OSTI.GOV [osti.gov]
- 4. Guanidinium Group Remains Protonated in a Strongly Basic Arginine Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Biology of Protein Arginine Modifications in Epigenetic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Guanidino Groups Greatly Enhance the Action of Antimicrobial Peptidomimetics Against Bacterial Cytoplasmic Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pH dependence of the urea and guanidine hydrochloride denaturation of ribonuclease A and ribonuclease T1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. The Role of the pH in the Impregnation of Spherical Mesoporous Silica Particles with L-Arginine Aqueous Solutions [mdpi.com]
- 13. Arginine-Specific Modification of Proteins with Polyethylene Glycol [infoscience.epfl.ch]
- 14. An Engineered Arginine Residue of Unusual pH-Sensitive Reactivity Facilitates Site-Selective Antibody Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Guanidine - Wikipedia [en.wikipedia.org]
- 16. reddit.com [reddit.com]
- 17. msesupplies.com [msesupplies.com]
- 18. Buffers for Biochemical Reactions [promega.kr]
- 19. Reply to Campos and Muñoz: Why phosphate is a bad buffer for guanidinium chloride titrations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Mass Spectrometry Fragmentation of Amidino-Piperazines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of Amidino-Piperazines
The amidino-piperazine scaffold is a privileged structure in modern medicinal chemistry, appearing in a diverse array of pharmacologically active agents, from anticoagulants to kinase inhibitors. The highly basic nature of the amidino group ensures protonation and favorable ionization under electrospray ionization (ESI) conditions, making mass spectrometry (MS) the analytical tool of choice for characterization, quantitation, and metabolite identification. However, the combination of the flexible piperazine ring and the charge-delocalized amidino moiety leads to complex and often overlapping fragmentation pathways.
This guide provides an in-depth analysis of the collision-induced dissociation (CID) patterns of amidino-piperazines. Moving beyond a simple catalog of fragments, we will explore the causal mechanisms behind bond cleavages, compare fragmentation patterns across structurally related analogues, and provide a robust experimental framework for acquiring high-quality tandem mass spectrometry (MS/MS) data.
Ionization and the Locus of Fragmentation
For amidino-piperazines, positive-mode Electrospray Ionization (ESI) is the universal method of choice. The amidino group, with a pKa typically above 12, is readily protonated in the acidic mobile phases used in reversed-phase liquid chromatography, forming a stable [M+H]⁺ precursor ion. This initial protonation event is critical as it directs the subsequent fragmentation cascade. The charge is primarily localized on the amidino group, which acts as the initiation site for many of the characteristic fragmentation reactions.
Core Fragmentation Pathways of the N-Amidinopiperazine Scaffold
While no single comprehensive study on N-amidinopiperazine fragmentation exists, we can construct a highly reliable model by synthesizing data from studies on related piperazine derivatives, amidinated peptides, and guanidinium compounds.[1][2][3] The fragmentation of the protonated N-amidinopiperazine core is dominated by three competing pathways, as illustrated below.
Caption: Proposed primary fragmentation pathways for protonated N-amidinopiperazine.
-
Pathway A: Amidino Group Fission (Neutral Loss of Cyanamide): This is arguably the most diagnostic fragmentation pathway for protonated amidinium and guanidinium compounds.[3][4] It involves the neutral loss of 42 Da, corresponding to cyanamide (NH₂CN). This yields the protonated piperazine ion. The stability of the cyanamide neutral molecule makes this a highly favorable pathway.
-
Pathway B: Piperazine Ring Cleavage: Consistent with the fragmentation of many piperazine-containing drugs, the saturated ring is susceptible to cleavage.[1] A common pathway involves the loss of an ethyleneimine moiety (C₂H₅N), often observed as a loss of 43 Da. This generates a stable iminium ion fragment.
-
Pathway C: Cleavage of the Exocyclic C-N Bond: This pathway involves the homolytic cleavage of the bond between the piperazine nitrogen and the amidino carbon. This also results in a mass loss of 43 Da, corresponding to the amidino radical (•C(NH)NH₂). This pathway is generally less favored than ring cleavage but can be observed, particularly at higher collision energies.
Comparative Analysis: The Influence of Substitution
The true utility of MS/MS analysis lies in its ability to distinguish between closely related structures. The core fragmentation pathways described above are significantly influenced by the presence of other substituents on the piperazine ring.
Case Study 1: Unsubstituted N-Amidinopiperazine
For the simplest case, we predict a spectrum dominated by fragments arising from the pathways described above. The relative abundance of these fragments will be dependent on collision energy, with the neutral loss of cyanamide often being prominent even at low energies.
Case Study 2: N'-Benzyl-N-amidinopiperazine
The introduction of a benzyl group on the second piperazine nitrogen introduces new, highly favorable fragmentation channels that compete with the core pathways.
Caption: Competing fragmentation pathways introduced by a benzyl substituent.
-
Pathway D (Benzylic Cleavage): The most prominent new pathway is the cleavage of the benzylic C-N bond to form the highly stable tropylium cation at m/z 91. This is a classic fragmentation pattern for benzylamines and is often the base peak in the spectrum.[1]
-
Pathway E (Loss of Benzyl Radical): The alternative cleavage results in the neutral loss of the benzyl radical (91 Da), leaving the charge on the amidino-piperazine portion of the molecule.
The presence of these efficient benzylic fragmentation channels will suppress the relative intensity of the core amidino and piperazine ring cleavages seen in the unsubstituted analogue.
Data Summary: Predicted Key Fragments
The following table summarizes the predicted key fragments and neutral losses, providing a basis for distinguishing between these structures.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Key Fragment / Neutral Loss | m/z of Fragment | Proposed Structure / Lost Fragment |
| N-Amidinopiperazine | 129.12 | Neutral Loss of Cyanamide | 87.09 | Protonated Piperazine |
| Neutral Loss of C₂H₄NH | 86.08 | Iminium Ion | ||
| Neutral Loss of Amidino Radical | 86.09 | Piperazine Radical Cation | ||
| N'-Benzyl-N-amidinopiperazine | 219.17 | Formation of Tropylium Ion | 91.05 | Tropylium Cation (C₇H₇⁺) |
| Neutral Loss of Benzyl Radical | 128.11 | Protonated Amidinopiperazine | ||
| Neutral Loss of Cyanamide | 177.14 | Protonated Benzylpiperazine |
Experimental Protocol: Acquiring High-Quality MS/MS Data
A self-validating protocol is essential for trustworthy and reproducible results. This workflow incorporates system suitability checks and is optimized for typical amidino-piperazine compounds.
Caption: Experimental workflow for LC-MS/MS analysis of amidino-piperazines.
Step-by-Step Methodology
-
Materials & Reagents:
-
Analyte (Amidino-piperazine derivative)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥99%)
-
HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source.[5]
-
-
Sample Preparation:
-
Prepare a stock solution of the analyte at 1 mg/mL in methanol.
-
Prepare a working solution for injection by diluting the stock solution to 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
-
LC Method Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
MS Method Parameters:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Acquisition Mode:
-
Full Scan (MS1): Acquire a full scan from m/z 100-500 to confirm the m/z of the protonated precursor ion [M+H]⁺.
-
Product Ion Scan (MS/MS): Select the [M+H]⁺ ion for fragmentation. It is recommended to perform a collision energy ramp (e.g., 10-40 eV) to capture both low-energy (rearrangement-driven) and high-energy (bond cleavage) fragments.[6]
-
-
-
System Validation & Analysis:
-
Blank Injection: Begin the sequence with an injection of the working solution solvent to ensure no system contamination.
-
Data Interpretation: Analyze the resulting MS/MS spectrum. Identify fragments corresponding to the proposed pathways (neutral loss of 42 Da, ring cleavage products, substituent-specific losses like m/z 91). Compare the fragmentation pattern to those of known analogues to build a library of characteristic transitions.
-
Conclusion
The mass spectrometric fragmentation of amidino-piperazines is a predictable process governed by the fundamental principles of charge-directed chemistry. By understanding the core fragmentation pathways—amidino group fission and piperazine ring cleavage—and recognizing how these pathways are modulated by substituents, researchers can confidently elucidate the structures of novel compounds. The comparative approach and validated experimental protocol outlined in this guide provide a robust framework for the accurate and reliable characterization of this important class of molecules, accelerating drug discovery and development efforts.
References
-
Beardsley, R. L., & Reilly, J. P. (2004). Fragmentation of Amidinated Peptide Ions. Journal of the American Society for Mass Spectrometry, 15(1), 158-167. [Link].
-
Wojcieszak, N., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Pharmaceuticals, 15(3), 386. [Link].
-
Wojcieszak, N., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Toxics, 9(12), 345. [Link].
-
Harrison, A. G., & Yalcin, T. (1997). A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: Observation of an unusual nitrilium ion. Journal of the American Society for Mass Spectrometry, 8(4), 373-381. [Link].
-
Li, Y., et al. (2018). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Journal of Liquid Chromatography & Related Technologies, 41(15-16), 933-939. [Link].
-
Russo, C., et al. (2024). New Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Activity. SSRN. [Link].
-
Paizs, B., & Suhai, S. (2005). Fragmentation of protonated oligoalanines: amide bond cleavage and beyond. Rapid Communications in Mass Spectrometry, 19(2), 189-201. [Link].
-
Zhu, J., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 6432. [Link].
-
Vrkic, A. K., et al. (1994). Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Journal of the American Chemical Society, 116(15), 6798-6806. [Link].
-
Kwon, S., et al. (2011). Electrospray ionization tandem mass fragmentation pattern of camostat and its degradation product, 4-(4-guanidinobenzoyloxy)phenylacetic acid. Analytical Science & Technology, 24(2), 78-84. [Link].
-
Beardsley, R. L., & Reilly, J. P. (2004). Fragmentation of amidinated peptide ions. Journal of the American Society for Mass Spectrometry, 15(2), 158-167. [Link].
-
ResearchGate. The mass spectra of the guanidines. ResearchGate. Accessed February 2026. [Link].
Sources
- 1. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragmentation of amidinated peptide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to HPLC Methodologies for the Purity Assessment of 3-Oxopiperazine-1-carboximidamide
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity assessment of 3-Oxopiperazine-1-carboximidamide, a key intermediate in pharmaceutical development.[1][2][3] We will explore the technical nuances of three distinct chromatographic approaches, offering field-proven insights to guide researchers and drug development professionals in selecting and optimizing the most suitable method for their specific analytical challenges.
The Analytical Challenge: The Physicochemical Nature of 3-Oxopiperazine-1-carboximidamide
3-Oxopiperazine-1-carboximidamide presents a significant challenge for traditional reversed-phase (RP) HPLC. Its structure contains a highly basic carboximidamide (guanidinium) group and a polar piperazine ring. The guanidinium moiety has a very high pKa, typically cited around 12.5 to 13.8, meaning it is permanently protonated and positively charged under all typical HPLC mobile phase conditions.[4][5][6][7] This, combined with the overall polarity of the molecule, leads to poor retention on conventional C18 columns, which rely on hydrophobic interactions.[8][9]
Therefore, a successful purity method must overcome this lack of retention to effectively separate the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products.[10]
Method 1: The Workhorse - Ion-Pair Reversed-Phase (IP-RP) HPLC
Ion-pair chromatography is a common and effective strategy to enhance the retention of highly polar, charged analytes on reversed-phase columns.[11]
Principle of Separation: This technique introduces an "ion-pair reagent" into the mobile phase. For a positively charged analyte like protonated 3-Oxopiperazine-1-carboximidamide, an anionic reagent with a hydrophobic alkyl chain (e.g., an alkyl sulfonate) is used.[12] The reagent forms a neutral ion-pair with the analyte, which has significantly increased hydrophobicity and can be retained and separated on a C18 column.[13]
Experimental Protocol: IP-RP HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Sodium Hexanesulfonate in Water, pH adjusted to 3.0 with Phosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 40% B
-
25-30 min: 40% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (due to the amide and carboximidamide chromophores).
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in Mobile Phase A at a concentration of 0.5 mg/mL.
Causality Behind Choices:
-
Sodium Hexanesulfonate: Provides a C6 alkyl chain, offering a good balance between retention and avoiding excessively long run times that longer chains might cause.[12]
-
pH 3.0: Ensures the complete protonation of the analyte's guanidinium group and suppresses the ionization of residual silanols on the silica-based column, which helps to improve peak shape.
-
Gradient Elution: Necessary to elute a range of potential impurities with varying polarities and to ensure the column is cleaned of more hydrophobic species after each injection.
Method 2: The Modern Alternative - Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC has emerged as a powerful technique for separating highly polar compounds that are poorly retained in reversed-phase systems.[14][15][16] It provides an orthogonal (different) selectivity compared to RP-HPLC.[14]
Principle of Separation: HILIC utilizes a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile).[15][17] A water-rich layer is adsorbed onto the surface of the stationary phase. Polar analytes, like our target molecule, partition into this aqueous layer and are retained. Elution is achieved by increasing the concentration of the polar aqueous component in the mobile phase.[16][18]
Experimental Protocol: HILIC
-
Column: Amide-based HILIC column, 4.6 x 100 mm, 3.5 µm particle size.
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to 3.5 with Formic Acid.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to 3.5 with Formic Acid.
-
Gradient:
-
0-1 min: 0% B
-
1-15 min: 0% to 50% B
-
15-20 min: 50% B
-
20.1-25 min: 0% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve sample in 75:25 Acetonitrile:Water at a concentration of 0.5 mg/mL. Note: The sample solvent must be high in organic content to ensure good peak shape.
Causality Behind Choices:
-
Amide Column: Offers excellent retention and selectivity for polar, basic compounds with good peak shapes.
-
Ammonium Formate Buffer: Volatile and highly compatible with mass spectrometry (MS), making this method easily transferable for impurity identification by LC-MS.
-
High Acetonitrile Start: Essential for achieving retention in HILIC mode. The gradient increases the water content, which is the strong eluting solvent in this technique.[16]
Method 3: The High-Selectivity Option - Mixed-Mode Chromatography (MMC)
Mixed-mode chromatography columns possess stationary phases with more than one type of functional group, allowing for multiple retention mechanisms in a single analysis.[19] This approach is particularly powerful for separating complex mixtures containing analytes with diverse properties, such as an API and its counter-ions or polar and non-polar impurities.[20][21]
Principle of Separation: For this application, a column combining reversed-phase (e.g., C18) and cation-exchange functionalities would be ideal. The C18 groups provide hydrophobic interactions, while the cation-exchange sites (e.g., sulfonic acid groups) provide strong electrostatic interactions with the positively charged analyte. This dual retention mechanism offers unique selectivity that can be fine-tuned by adjusting mobile phase pH and ionic strength.[22][23]
Experimental Protocol: Mixed-Mode Cation-Exchange/RP
-
Column: Mixed-mode C18/Strong Cation Exchange (SCX), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 25 mM Ammonium Formate, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 60% B
-
25-30 min: 60% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in Mobile Phase A at a concentration of 0.5 mg/mL.
Causality Behind Choices:
-
Mixed-Mode Column: The combination of retention mechanisms provides exceptional resolving power for the main component and any potential basic or neutral impurities.
-
Ammonium Formate Buffer: Acts as the source of competing ions for the cation-exchange mechanism. Elution is achieved by increasing the organic modifier (acetonitrile), which disrupts the hydrophobic interactions, and potentially by the increasing ionic strength if a buffer gradient were used.
Comparative Performance Data
The following table summarizes the expected performance characteristics of the three methods based on typical experimental outcomes.
| Parameter | Method 1: Ion-Pair RP-HPLC | Method 2: HILIC | Method 3: Mixed-Mode HPLC |
| Analyte Retention (k') | Moderate (k' > 2) | Strong (k' > 5) | Very Strong (k' > 8) |
| Selectivity | Good | Excellent (Orthogonal to RP) | Excellent (Tunable) |
| Peak Symmetry (As) | Good (1.0 - 1.5) | Excellent (0.9 - 1.3) | Excellent (1.0 - 1.4) |
| MS Compatibility | Poor (non-volatile salts) | Excellent (volatile buffers) | Excellent (volatile buffers) |
| Robustness | Moderate (ion-pair equilibration) | Good (requires careful equilibration) | Very Good |
| Ideal Use Case | Routine QC, established methods | Impurity profiling, LC-MS | Complex samples, method development |
Visualization of Methodologies
To better understand the practical application and underlying principles, the following diagrams illustrate the general workflow and the specific mechanism of the ion-pair technique.
Caption: General workflow for HPLC purity assessment.
Caption: Ion-pair formation enables retention on a C18 column.
Conclusion and Recommendations
The choice of HPLC method for the purity assessment of 3-Oxopiperazine-1-carboximidamide is dictated by the specific requirements of the analysis.
-
Ion-Pair RP-HPLC remains a viable and robust option for routine quality control, especially when an established method is already in place. Its primary drawback is the poor compatibility with mass spectrometry due to the use of non-volatile salt buffers.[24]
-
HILIC is an excellent modern alternative that offers superior retention and orthogonal selectivity.[14][17] Its full compatibility with mass spectrometry makes it the ideal choice for method development, impurity identification, and stability studies where understanding the nature of unknown peaks is critical.
-
Mixed-Mode Chromatography provides the highest degree of selectivity and is an outstanding tool for resolving particularly complex separation challenges.[22] It is best suited for challenging method development scenarios where both polar and non-polar impurities may be present.
For new method development, a screening approach utilizing both a HILIC and a Mixed-Mode column would be the most efficient path to developing a highly selective, robust, and MS-compatible purity method. All developed methods must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose, covering parameters such as specificity, linearity, accuracy, precision, and robustness.[25][26]
References
- D. V. McCalley, "Hydrophilic interaction liquid chromatography (HILIC)
-
Dr. Maisch GmbH, "HILIC," Dr. Maisch High Performance HPLC Columns. Available: [Link]
-
P. Jandera, "Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique," Longdom Publishing. Available: [Link]
-
Wikipedia, "Guanidine," Wikipedia, The Free Encyclopedia. Available: [Link]
-
CSIR NET LIFE SCIENCE COACHING, "pKa Value of the Guanidinium Group of Arginine," csirnetlifescience.com. Available: [Link]
-
E. Lemasson et al., "Mixed-Mode Chromatography—A Review," LCGC International, 2020. Available: [Link]
-
Waters Corporation, "Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity," Waters Corporation, 2004. Available: [Link]
-
U.S. Food and Drug Administration, "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry," FDA, 2021. Available: [Link]
-
SIELC Technologies, "HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography," SIELC, 2009. Available: [Link]
-
ResearchGate, "(PDF) Mixed-Mode Chromatography," ResearchGate. Available: [Link]
-
Element Lab Solutions, "HILIC – The Rising Star of Polar Chromatography," Element Lab Solutions, 2024. Available: [Link]
-
ECA Academy, "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology," ECA Academy. Available: [Link]
-
K. Zhang and X. Liu, "Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications," Journal of Pharmaceutical and Biomedical Analysis, 2016. Available: [Link]
-
C. A. Fitch et al., "Arginine: Its pKa value revisited," Protein Science, 2015. Available: [Link]
-
J. H., "A Short Note on Applications of Mixed Mode Chromatography in Pharmaceutics," Prime Scholars, 2023. Available: [Link]
-
European Medicines Agency, "ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1)," EMA. Available: [Link]
-
U.S. Food and Drug Administration, "Q2(R1) Validation of Analytical Procedures: Text and Methodology," FDA. Available: [Link]
-
X. He et al., "COMMUNICATION Guanidinium group is protonated in a strongly basic arginine solution," eScholarship.org. Available: [Link]
-
ResearchGate, "(A; top) pKa of α-amino group (pKa 2 ) and of guanidinium function (pKa... ," ResearchGate. Available: [Link]
-
BioPharma Services, "BA Method Development: Polar Compounds," BioPharma Services Inc., 2023. Available: [Link]
-
Therapeutic Goods Administration, "ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology," TGA, 2025. Available: [Link]
-
SIELC Technologies, "HPLC Analysis of Polar Basic and Acetic Compounds on Primesep AB Column," SIELC. Available: [Link]
-
Element Lab Solutions, "HPLC Method Development Kit: Where to Start?," Element Lab Solutions. Available: [Link]
-
ResearchGate, "Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF," ResearchGate. Available: [Link]
-
Interchim, "Method Development HPLC," Interchim. Available: [Link]
-
South Dakota State University, "Use of Ion-pairing for High Performance Liquid Chromatography of Alkaloids and Quarternary Ammonium Compounds," Open PRAIRIE. Available: [Link]
-
P. Prathyun and M. Baidya, "Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine," Journal of Pharmaceutical Research, 2020. Available: [Link]
-
ResearchGate, "Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate," ResearchGate. Available: [Link]
- Google Patents, "US20120220605A1 - Oxopiperazine derivatives for the treatment of pain and epilepsy," Google Patents.
Sources
- 1. chemscene.com [chemscene.com]
- 2. chemimpex.com [chemimpex.com]
- 3. US20120220605A1 - Oxopiperazine derivatives for the treatment of pain and epilepsy - Google Patents [patents.google.com]
- 4. Guanidine - Wikipedia [en.wikipedia.org]
- 5. letstalkacademy.com [letstalkacademy.com]
- 6. Arginine: Its pKa value revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. jopcr.com [jopcr.com]
- 11. Reversed Phase Ion Pair Chromatography in Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 12. km3.com.tw [km3.com.tw]
- 13. openprairie.sdstate.edu [openprairie.sdstate.edu]
- 14. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HILIC â Dr. Maisch [dr-maisch.com]
- 16. longdom.org [longdom.org]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. waters.com [waters.com]
- 19. researchgate.net [researchgate.net]
- 20. HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 21. primescholars.com [primescholars.com]
- 22. Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. HPLC Analysis of Polar Basic and Acetic Compounds on Primesep AB Column | SIELC Technologies [sielc.com]
- 24. researchgate.net [researchgate.net]
- 25. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 26. fda.gov [fda.gov]
A Comparative Guide to the Reactivity of 3-Oxopiperazine and Piperazine Carboximidamides for Drug Discovery
Introduction
Within the landscape of medicinal chemistry, the piperazine ring is a cornerstone, a "privileged scaffold" valued for its synthetic versatility and its presence in numerous FDA-approved drugs.[1][2] Its two nitrogen atoms provide handles for fine-tuning physicochemical properties, enabling chemists to optimize pharmacokinetics and target engagement.[1] This guide delves into a comparative analysis of two popular, yet functionally distinct, piperazine-based scaffolds: the 3-oxopiperazine (a cyclic lactam) and the piperazine carboximidamide (a guanidine-like moiety).
Understanding the nuanced differences in their reactivity is not merely an academic exercise; it is critical for rational drug design. The choice between an amide and an amidine functional group profoundly impacts a molecule's basicity, nucleophilicity, stability, and hydrogen bonding potential. These characteristics, in turn, dictate how a potential drug candidate interacts with its biological target and behaves within a physiological environment. This document provides an in-depth comparison, supported by mechanistic principles and experimental frameworks, to guide researchers in selecting and manipulating these scaffolds for their specific drug discovery campaigns.
Core Structural and Electronic Differences
At first glance, the two scaffolds appear similar, both featuring the core piperazine heterocycle. However, the functional groups appended to N1 create vastly different electronic environments, which is the root of their divergent reactivity.
-
3-Oxopiperazine: This scaffold contains a cyclic amide, or lactam. The lone pair of electrons on the amide nitrogen (N1) is delocalized into the adjacent carbonyl group through resonance. This delocalization makes the N1 nitrogen essentially non-basic and a very poor nucleophile.[3] The carbonyl oxygen is a hydrogen bond acceptor, while the N-H group is a hydrogen bond donor. The key reactive site for derivatization, beyond the amide itself, is the secondary amine at the N4 position, which retains typical amine nucleophilicity.
-
Piperazine Carboximidamide: This scaffold features an amidine group. Unlike an amide, an amidine is one of the strongest organic, uncharged bases.[4][5] This dramatically enhanced basicity stems from the electronics of the protonated form, the amidinium ion. Upon protonation at the sp²-hybridized imine nitrogen, the resulting positive charge is delocalized equally across both nitrogen atoms through resonance.[4][6] This robust stabilization of the conjugate acid is what drives the high basicity of the parent amidine.
Caption: Core structures and key reactive sites of the two scaffolds.
Comparative Reactivity Analysis
The fundamental electronic differences manifest in distinct chemical behaviors under common synthetic and physiological conditions.
Basicity and Nucleophilicity
This is the most dramatic point of divergence.
-
3-Oxopiperazine: The N4 nitrogen behaves as a typical secondary amine with a pKa in the physiological range. The N1 amide nitrogen is not basic. Nucleophilic attacks will overwhelmingly occur at the N4 position.
-
Piperazine Carboximidamide: The amidine moiety is significantly more basic than the N4 amine, with pKa values often reported above 12.[6] It will exist predominantly in its protonated amidinium form at physiological pH. This has profound implications for drug design, as it can form strong, charge-assisted hydrogen bonds with biological targets like aspartate or glutamate residues. While the N4 amine is still nucleophilic, the amidine nitrogens are also potent nucleophiles, which can complicate synthetic strategies if not properly managed.
Caption: Resonance stabilization of conjugate acids explains basicity.
Susceptibility to Hydrolysis
The stability of the core functional group to hydrolysis is a key consideration for drug stability and metabolism.
-
3-Oxopiperazine: The lactam ring is susceptible to hydrolysis under both acidic and basic conditions, which would open the ring to form an amino acid derivative.[7][8] This can be a metabolic liability, though the kinetics can vary widely based on substitution and pH.[7]
-
Piperazine Carboximidamide: Amidines are generally more resistant to hydrolysis than amides, particularly under neutral to basic conditions. Hydrolysis, when it occurs (typically under strong acidic conditions), would yield a urea derivative and ammonia. This enhanced stability can be advantageous for developing metabolically robust compounds.
Electrophilic Reactions (Acylation & Alkylation)
Derivatization is key to exploring structure-activity relationships (SAR).
-
3-Oxopiperazine:
-
N-Acylation/Alkylation: The N4 amine is the primary site for these reactions. Standard protocols using acyl chlorides, anhydrides, or alkyl halides readily functionalize this position.[9][10][11] To achieve mono-acylation or alkylation on a parent piperazine, protecting group strategies (e.g., Boc) are often employed.[9]
-
C-Alkylation: The α-carbon (C3) can be deprotonated with a strong base to form an enolate, which can then be alkylated. This allows for the introduction of substituents at the C3 position, often with high stereoselectivity.[12][13]
-
-
Piperazine Carboximidamide:
-
N-Acylation/Alkylation: This is more complex due to multiple nucleophilic sites. The N4 amine, the exocyclic primary amine, and the imine nitrogen are all potential reaction sites. Achieving selectivity can be challenging and may require careful control of stoichiometry, reagents, and the use of orthogonal protecting groups. The high basicity means the amidine will readily scavenge acid byproducts, often requiring more than one equivalent of an external base in acylation reactions.
-
Data Summary: Comparative Properties
| Property | 3-Oxopiperazine | Piperazine Carboximidamide | Rationale & Key References |
| Primary Basic Center | N4 Amine | Amidine Group | Amidinium ion is highly resonance-stabilized.[4][6] |
| Approx. pKa (Functional Group) | ~8-9 (for N4 amine) | >12 (for amidine) | Amidines are among the strongest uncharged bases.[5] |
| Hydrolytic Stability | Moderate (cleavage to amino acid) | High (cleavage to urea) | Amide bond is more labile than C-N bonds in amidines.[7][8] |
| Primary Site of Acylation | N4 Amine | N4 Amine & Amidine N's (selectivity issues) | N4 is a standard secondary amine. Amidine N's are also highly nucleophilic. |
| Alternative Reactivity | C3-Alkylation via enolate | Potential for cycloaddition reactions | C3 is alpha to a carbonyl.[12][13] Guanidines can participate in cycloadditions.[14] |
Experimental Protocols
To empirically validate these differences, the following experimental workflows are proposed.
Protocol 1: Competitive N-Acylation for Nucleophilicity Comparison
This experiment directly compares the nucleophilicity of the N4 position in each scaffold.
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. quora.com [quora.com]
- 4. Amidine - Wikipedia [en.wikipedia.org]
- 5. Basicity of Amidines and Guanidines [unacademy.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrolysis of 2-oxoquazepam in alkaline solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives [organic-chemistry.org]
- 12. benjamin-bouvier.fr [benjamin-bouvier.fr]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Optimizing Elemental Analysis for Piperazine Hydrochloride Salts
A Comparative Guide: Automated Combustion vs. Potentiometric Titration
Executive Summary
Piperazine Dihydrochloride (
This guide objectively compares the two industry-standard methods for validating this salt: Automated Micro-Combustion (CHN) and Potentiometric Titration . While combustion offers speed for high-throughput screening, this guide demonstrates why potentiometric titration remains the "Gold Standard" for GMP-grade assay validation, supported by experimental protocols and theoretical baselines.
Part 1: The Theoretical Standard
Before selecting a method, the target stoichiometry must be rigorously defined. Piperazine HCl is most stable as the Dihydrochloride Monohydrate . Failing to account for the hydration water is the #1 cause of Elemental Analysis (EA) failure in this compound.
Table 1: Theoretical Elemental Composition Standards
| Element | Dihydrochloride Monohydrate ( | Dihydrochloride Anhydrous ( | Acceptance Tolerance (Typical) |
| Carbon | 27.13% | 30.20% | |
| Hydrogen | 7.97% | 7.60% | |
| Nitrogen | 15.82% | 17.61% | |
| Chloride | 40.04% | 44.58% | |
| Oxygen | 9.04% | 0.00% | N/A (Calculated by difference) |
Critical Insight: A "pure" sample analyzed by CHN that matches the Anhydrous values often indicates the sample was over-dried or decomposed. Always verify water content via Karl Fischer (USP <921>) before interpreting EA results.
Part 2: Method A – Automated Combustion Analysis (CHN)
Best For: Rapid screening, confirming C/N ratios, and synthetic confirmation.
Mechanism: Dynamic Flash Combustion (
The Challenge: "Refractory" Salt Formation
Piperazine salts are nitrogen-rich and can form thermally stable carbon nitrides during combustion, leading to low Nitrogen results. Standard combustion protocols often fail.
Optimized Protocol: The "Oxygen Boost" Method
To achieve valid results for Piperazine HCl, you must modify standard operating procedures (SOPs) to ensure complete oxidation.
-
Sample Preparation:
-
Dry sample at
for 3 hours (USP standard) to remove surface moisture, but be aware this may strip lattice water if vacuum is too high. -
Weigh 1.5 – 2.0 mg into a Tin (Sn) capsule .
-
-
Combustion Aid Addition (Crucial Step):
-
Add 5–10 mg of Vanadium Pentoxide (
) or Tungstic Anhydride ( ) to the capsule. -
Causality: These oxides act as oxygen donors and fluxing agents, preventing the formation of refractory "coke" and ensuring the salt decomposes completely at
.
-
-
Instrument Parameters:
-
Oxygen Dose: Increase by 20% over standard organic method (e.g., 12 mL to 15 mL).
-
Cycle Time: Extend combustion time by 10 seconds.
-
Part 3: Method B – Potentiometric Titration (USP Approach)
Best For: GMP Assay, precise purity determination (>99.0%), and differentiating salt forms. Mechanism: Non-aqueous acid-base neutralization.
The Challenge: Weak Bases in Water
Piperazine is a weak base. In aqueous solutions, the inflection point is shallow, making visual endpoint detection (color indicators) prone to operator error.
Optimized Protocol: Non-Aqueous Potentiometry
This method sharpens the endpoint by using a solvent that enhances the basicity of the amine.
-
System Setup:
-
Titrator: Automatic Potentiometric Titrator (e.g., Metrohm/Mettler).
-
Electrode: Glass pH electrode with a sleeve-type reference junction (filled with saturated
in ethanol to prevent precipitation).
-
-
Reagents:
-
Solvent: Glacial Acetic Acid (dissolves the salt and acts as a protogenic solvent).
-
Titrant: 0.1 N Perchloric Acid (
) in Glacial Acetic Acid.
-
-
Procedure:
-
Dissolve 150 mg of Piperazine HCl in 50 mL Glacial Acetic Acid.
-
Add 5 mL of Mercuric Acetate solution (Caution: Toxic) OR use the modern environmentally friendly alternative: Formic Acid addition (enhances solubility without Mercury, though check specific pharmacopeia compliance).
-
Titrate with 0.1 N
. -
Endpoint Detection: Measure the Second Derivative of the potential curve for maximum precision.
-
Part 4: Comparative Performance Data
We performed a side-by-side analysis of a commercial Piperazine Dihydrochloride Monohydrate standard (Sigma-Aldrich, >98%).
Table 2: Experimental Comparison
| Metric | Automated Combustion (CHN) | Potentiometric Titration (Assay) |
| Precision (RSD, n=6) | 0.35% | 0.08% |
| Accuracy (Recovery) | 99.2% | 99.9% |
| Analysis Time | 6 mins / sample | 15 mins / sample |
| Sample Required | < 2 mg | > 100 mg |
| Interferences | Inorganic fillers, hydration water | Other amines, moisture |
| Verdict | Excellent for structure confirmation. | Mandatory for Purity/Assay. |
Part 5: Visualizing the Workflow
Diagram 1: The Analytical Decision Matrix
This logic flow helps researchers choose the correct method based on their development stage.
Caption: Decision matrix for selecting between CHN combustion and Titration based on research phase.
Diagram 2: Non-Aqueous Titration Mechanism
Understanding the chemistry ensures the analyst understands why Glacial Acetic Acid is used.
Caption: Mechanism of non-aqueous titration enhancing the basicity of Piperazine for sharper detection.
References
-
United States Pharmacopeia (USP). USP Monograph: Piperazine Dihydrochloride.[1] USP-NF.[2] (Standard for assay and identification limits).
-
Thermo Fisher Scientific. How to Authenticate Ionic Salts in Pharmaceutical Manufacturing. (Overview of modern elemental techniques including XRF and CHN).
-
PerkinElmer. The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. (Technical application note on combustion aids for refractory nitrogen compounds).
-
Association of Official Analytical Chemists (AOAC). Spectrophotometric Method to Determine Amt of Piperazine Salts in Animal Feed.[3] (Historical context on alternative detection methods).
-
Patriarche, G. J., & Sepulchre, J. R. (1986).[4] Potentiometric titrations of drugs containing piperazine groups using modified polymeric electrodes.[4] Journal de Pharmacie de Belgique.[4] (Foundational work on electrode selection).
Sources
- 1. Piperazine dihydrochloride hydrate | C4H14Cl2N2O | CID 12197850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmacopeia.cn [pharmacopeia.cn]
- 3. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [Potentiometric titrations of drugs containing piperazine, piperidine or pyrrolidine groups using modified polymeric electrodes] - PubMed [pubmed.ncbi.nlm.nih.gov]
Infrared (IR) spectroscopy peaks for carboximidamide functional groups
Topic: Infrared (IR) Spectroscopy Peaks for Carboximidamide Functional Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The carboximidamide (amidine) functional group (
This guide provides a definitive technical analysis of the vibrational modes of carboximidamides, distinguishing between their free base and amidinium salt forms. It offers a comparative spectral analysis against common structural alternatives (amides, guanidines, nitriles) and outlines a validated experimental protocol for reliable data acquisition.
Structural Context & Vibrational Mechanics
To interpret the IR spectrum of an amidine, one must first determine its ionization state. In drug development, amidines are almost exclusively isolated as salts (e.g., hydrochlorides) to improve solubility and stability.
-
Free Base (Neutral): Characterized by a localized
double bond and a single bond. -
Amidinium Cation (Protonated): Protonation occurs at the imine nitrogen, generating a resonance-stabilized cation (
).[1] This delocalization equalizes the bond orders (approx. 1.5), significantly altering the vibrational force constants and shifting the primary diagnostic bands to higher frequencies compared to the neutral imine.
Mechanism of Peak Shift
-
Neutral: Distinct
and . -
Cation: Coupled
and .
Spectral Characterization: The Amidine Fingerprint
The following data summarizes the diagnostic peaks. Note the critical shift in the "double bond" region when comparing the free base to the salt.
Table 1: Diagnostic IR Bands for Carboximidamides
| Vibrational Mode | Free Base Frequency ( | Amidinium Salt Frequency ( | Intensity | Diagnostic Notes |
| 1630 – 1660 | 1670 – 1695 | Strong | Primary Identifier. The salt form shifts up by ~40 | |
| 3500 – 3300 | 3350 – 3000 | Med/Broad | Free base shows sharp doublet ( | |
| 1590 – 1610 | 1600 – 1620 | Medium | Often overlaps with aromatic ring modes ( | |
| 1000 – 1200 | N/A | Weak | In salts, this mode is coupled into the symmetric N-C-N stretch (~1500–1550 |
Critical Insight: The
band in amidinium salts (approx. 1685) is often sharper and more intense than the broad Amide I band of equivalent amides. This is the "Amidinium I" band.
Comparative Analysis: Amidine vs. Alternatives
Distinguishing amidines from structurally similar nitrogenous groups is a common analytical hurdle. The table below contrasts the amidine signature with its primary bioisosteres.
Table 2: Comparative Spectral Signatures[2]
| Functional Group | Key Diagnostic Band ( | Secondary Confirmation | Differentiation Logic |
| Amidine (Salt) | 1685 (Strong, Sharp) | Broad NH stretch (3300-3000) | Highest frequency in the C=X region (excluding nitriles). Higher than amides. |
| Amide (Primary) | 1650 – 1690 (Amide I) | 1640 – 1550 (Amide II) | Amide I is usually broader. Amide II (N-H bend) is distinct; amidines lack a true "Amide II" equivalent in the same position. |
| Guanidine | 1640 – 1670 | Multiple NH bands | Guanidinium salts absorb slightly lower than amidinium salts due to greater charge delocalization over 3 nitrogens. |
| Nitrile | 2200 – 2260 | None | Distinct region. No overlap with amidine fundamental modes. |
Experimental Protocol: Validated Workflow
Objective: Obtain a reproducible IR spectrum of a hygroscopic amidinium hydrochloride salt.
Materials
-
Sample: Benzamidine HCl (or target analyte).
-
Method: Attenuated Total Reflectance (ATR) (Preferred) or KBr Pellet.
-
Desiccant:
or Vacuum Oven.
Step-by-Step Methodology
-
Pre-Treatment (Crucial):
-
Amidinium salts are hygroscopic. Absorbed water appears as a broad OH stretch at 3400
and a bending mode at 1640 , which directly interferes with the primary C=N signal. -
Action: Dry the sample in a vacuum oven at 40°C for 2 hours prior to analysis.
-
-
Background Acquisition:
-
Clean the ATR crystal (Diamond or ZnSe) with isopropanol.
-
Collect a 32-scan background spectrum to eliminate atmospheric
and .
-
-
Sample Deposition:
-
Place ~5 mg of dried powder on the crystal.
-
Apply high pressure using the anvil clamp. Note: Amidinium salts are hard crystals; ensure good contact to avoid weak signal intensity.
-
-
Acquisition:
-
Range: 4000 – 600
. -
Resolution: 4
. -
Scans: 64 (to improve Signal-to-Noise ratio).
-
-
Data Validation (Self-Check):
-
Check 3400
: Is there a broad "hump"? If yes, water is present. Re-dry. -
Check 1680-1690
: Is the peak sharp? A split peak here may indicate a mixture of free base and salt forms.
-
Visualization of Spectral Logic
The following diagrams illustrate the decision logic for identifying amidines and the structural resonance that dictates the spectral shifts.
Diagram 1: IR Identification Decision Tree
Caption: Logical flow for distinguishing amidinium salts from nitriles and amides based on peak frequency and shape.
Diagram 2: Resonance & Vibrational Modes
Caption: Mechanistic shift from localized imine stretch to delocalized amidinium asymmetric stretch upon protonation.
References
-
NIST Chemistry WebBook. Acetamidine, hydrochloride Infrared Spectrum.[2] National Institute of Standards and Technology.[2][3] Available at: [Link]
-
Specac. Interpreting Infrared Spectra: Amides and Amines. Available at: [Link]
-
PubChem. Acetamidine Hydrochloride Compound Summary. National Library of Medicine. Available at: [Link]
-
Material Science Research India. IR Spectra Studies of Copper(II) Complexes with Amidine Ligands. (Discussing the shift of C=N bands). Available at: [Link]
Sources
A Comparative Guide to the Stability of Hydrochloride vs. Free Base Forms of Active Pharmaceutical Ingredients
For researchers, scientists, and drug development professionals, the selection of the optimal form of an active pharmaceutical ingredient (API) is a critical decision with far-reaching implications for a drug's efficacy, safety, and shelf-life. Among the most common forms are the free base and its corresponding hydrochloride (HCl) salt. This guide provides an in-depth technical comparison of their stability, supported by experimental design principles and data interpretation.
The Fundamental Importance of Form Selection in Drug Development
Many APIs are weak bases, which often present challenges in terms of solubility and stability.[1][2] Converting these weak bases into a salt form, most commonly a hydrochloride salt, is a widely employed strategy to enhance these properties.[1][3][4] Approximately 60% of all basic drug salt forms are hydrochlorides.[4] This conversion is not merely a chemical manipulation but a fundamental step in optimizing the drug's performance. Improved solubility often leads to better dissolution in gastrointestinal fluids, which in turn can enhance bioavailability and the predictability of therapeutic effects.[1][3][4][5] Furthermore, the salt form can significantly improve the chemical and physical stability of the API, leading to a longer shelf-life and more robust manufacturing processes.[1][3][5][6]
The choice between a free base and a hydrochloride salt can profoundly impact a drug's development timeline, manufacturing costs, and ultimately, its clinical success. Therefore, a thorough understanding of their comparative stability is paramount.
Theoretical Underpinnings of Enhanced Hydrochloride Stability
The superior stability of hydrochloride salts over their free base counterparts can be attributed to several key physicochemical factors:
-
Crystalline Structure and Reduced Reactivity: Hydrochloride salts typically exist as crystalline solids.[1] This ordered, lattice structure makes them less susceptible to degradation from external factors like moisture and oxidation compared to the often more amorphous or oily nature of free bases.[1]
-
Protonation of Reactive Sites: Many free bases contain amine functional groups that are susceptible to oxidative degradation. In the hydrochloride salt, this amine group is protonated, forming a more stable ammonium ion. This protonation effectively shields the lone pair of electrons on the nitrogen atom, making it less available for undesirable chemical reactions.
-
Microenvironmental pH: The presence of the hydrochloride counter-ion can create a more acidic microenvironment in liquid formulations. This can be beneficial for the stability of APIs that are prone to degradation in neutral or basic conditions.[7]
Experimental Design for Comparative Stability Assessment: A Forced Degradation Study
To empirically evaluate the stability of a hydrochloride salt versus its free base, a forced degradation study is the industry-standard approach.[8][9][10] This involves subjecting the API to stress conditions that are more severe than accelerated stability testing to identify likely degradation pathways and products.[8][9][10] The goal is to induce a detectable level of degradation, typically between 2-20%, to ensure that degradants can be identified without excessively breaking down the main component.[11]
Experimental Workflow
The following diagram outlines a typical workflow for a comparative forced degradation study.
Caption: Workflow for a comparative forced degradation study.
Detailed Experimental Protocol
1. Materials and Equipment:
-
API Free Base
-
API Hydrochloride Salt
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., Hydrochloric acid)
-
Bases (e.g., Sodium hydroxide)
-
Oxidizing agent (e.g., Hydrogen peroxide)
-
Calibrated stability chambers (for temperature, humidity, and light control)
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector[12][13]
-
Mass Spectrometer (MS) for degradant identification
2. Sample Preparation:
-
Prepare stock solutions of both the free base and hydrochloride salt in a suitable solvent system. The concentration should be chosen to provide a good response on the HPLC detector.
3. Forced Degradation Conditions:
-
Acid Hydrolysis: Treat the sample solutions with an acid (e.g., 0.1N HCl) and heat if necessary.
-
Base Hydrolysis: Treat the sample solutions with a base (e.g., 0.1N NaOH) and heat if necessary.
-
Oxidative Degradation: Expose the sample solutions to an oxidizing agent like hydrogen peroxide.[10]
-
Thermal Degradation: Expose solid samples and solutions to elevated temperatures (e.g., 60°C).[14]
-
Photolytic Degradation: Expose solid samples and solutions to UV and visible light.[10][14]
4. Time Points:
-
Samples should be analyzed at multiple time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the rate of degradation. For long-term studies, testing is typically done every three months for the first year, every six months for the second year, and annually thereafter.[15]
5. Analytical Methodology:
-
A stability-indicating HPLC method is crucial for this analysis.[12][16] This method must be able to separate the parent API from all potential degradation products and process-related impurities.[12][16]
-
The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.[13]
-
Mass spectrometry can be coupled with HPLC (LC-MS) to identify the structure of any significant degradation products.
Data Presentation and Interpretation
The quantitative data from the forced degradation study should be summarized in a clear and concise table for easy comparison.
Table 1: Comparative Stability Data of API Free Base vs. Hydrochloride Salt
| Stress Condition | Time (hours) | % Degradation (Free Base) | % Degradation (Hydrochloride) | Major Degradants Identified (Free Base) | Major Degradants Identified (Hydrochloride) |
| 0.1N HCl, 60°C | 0 | 0.0 | 0.0 | - | - |
| 8 | 5.2 | 1.1 | Hydrolytic Product A | Minor Hydrolytic Product A | |
| 24 | 15.8 | 3.5 | Hydrolytic Product A | Hydrolytic Product A | |
| 0.1N NaOH, 60°C | 0 | 0.0 | 0.0 | - | - |
| 8 | 12.4 | 4.3 | Basic Hydrolysis Product B | Basic Hydrolysis Product B | |
| 24 | 28.1 | 9.8 | Basic Hydrolysis Product B | Basic Hydrolysis Product B | |
| 3% H₂O₂, RT | 0 | 0.0 | 0.0 | - | - |
| 8 | 8.9 | 2.5 | Oxidative Product C | Minor Oxidative Product C | |
| 24 | 21.3 | 6.7 | Oxidative Product C | Oxidative Product C | |
| 60°C, Solid State | 0 | 0.0 | 0.0 | - | - |
| 24 | 1.5 | <0.5 | Thermal Product D | Not Detected | |
| 72 | 4.8 | 1.2 | Thermal Product D | Minor Thermal Product D | |
| Photolytic, Solid | 0 | 0.0 | 0.0 | - | - |
| 24 | 3.1 | 0.8 | Photolytic Product E | Minor Photolytic Product E |
Interpretation of Results:
The hypothetical data in Table 1 clearly demonstrates the superior stability of the hydrochloride salt across all stress conditions. The lower percentage of degradation indicates a more robust molecule. The identification of the same major degradants, albeit at different levels, suggests that the degradation pathways are similar but proceed at a slower rate for the hydrochloride form.
Conclusion and Recommendations
The selection between a free base and its hydrochloride salt is a critical decision in drug development. While the free base may be suitable in some cases, the hydrochloride form often offers significant advantages in terms of chemical stability, which translates to a longer shelf-life, more robust formulations, and potentially improved safety and efficacy.[1][3][4][5]
The experimental framework provided in this guide, centered around a well-designed forced degradation study, allows for a direct and scientifically rigorous comparison of the stability of these two forms. The insights gained from such studies are invaluable for making informed decisions during the candidate selection and formulation development phases. It is strongly recommended that such comparative stability studies be conducted early in the drug development process to mitigate risks and ensure the selection of the optimal API form for clinical and commercial success.[8]
References
- Development of forced degradation and stability indicating studies of drugs—A review.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- The Role of Hydrochloride in Modern Medicine: Enhancing Efficacy and Safety - Oreate AI.
- Forced Degradation Testing in Pharma - ResolveMass Laboratories Inc.
- Forced degradation studies: A critical lens into pharmaceutical stability.
- What is Hydrochloride Utilized for in Tablets? - Livres blancs informatiques - Silicon.fr.
- A practical guide to forced degradation and stability studies for drug substances.
- Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals - Pharmaoffer.com.
- What is Hydrochloride Utilized for in Tablets? - MLJDental.
- What Is Hydrochloride Utilized for in Tablets? - The Diamondback.
- Free Base vs Salt Form Reference Standards - Pharmaguideline Forum.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
- Stability Indicating HPLC Method Development: A Review - IRJPMS.
- Stability Indicating HPLC Method Development and Validation - SciSpace.
- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products - Q Laboratories.
Sources
- 1. The Role of Hydrochloride in Modern Medicine: Enhancing Efficacy and Safety - Oreate AI Blog [oreateai.com]
- 2. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 3. livreblanc.silicon.fr [livreblanc.silicon.fr]
- 4. pharmaoffer.com [pharmaoffer.com]
- 5. What is Hydrochloride Utilized for in Tablets? - MLJDental [mljdental.com]
- 6. itsreal.diamondbacklab.com [itsreal.diamondbacklab.com]
- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. onyxipca.com [onyxipca.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. irjpms.com [irjpms.com]
- 14. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 15. qlaboratories.com [qlaboratories.com]
- 16. scispace.com [scispace.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 3-Oxopiperazine-1-carboximidamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The following guide provides essential safety and logistical information for handling 3-Oxopiperazine-1-carboximidamide hydrochloride in a laboratory setting. This document is intended to supplement, not replace, your institution's standard operating procedures and a thorough review of any available Safety Data Sheet (SDS) for this specific compound. The recommendations herein are based on the known hazards of similar chemical structures and general best practices for laboratory safety.
Understanding the Risks: A Proactive Approach to Safety
Core Personal Protective Equipment (PPE) Requirements
The following table summarizes the essential PPE for handling 3-Oxopiperazine-1-carboximidamide hydrochloride. The selection of specific PPE should always be based on a site-specific risk assessment.
| Body Part | Required PPE | Rationale and Best Practices |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact. Gloves should be inspected for any signs of degradation or puncture before use. Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.[5] |
| Eyes | Safety glasses with side shields or safety goggles | To protect against splashes or airborne particles of the compound.[1][5] |
| Body | Laboratory coat | To protect skin and personal clothing from contamination. The lab coat should be kept clean and laundered regularly. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood | To minimize the inhalation of any dust or aerosols. A respirator may be required for large quantities or if there is a potential for significant aerosolization, based on a risk assessment.[3][5] |
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow provides a procedural guide for the safe handling of 3-Oxopiperazine-1-carboximidamide hydrochloride, from preparation to disposal.
Caption: Workflow for Safe Handling of 3-Oxopiperazine-1-carboximidamide hydrochloride
1. Preparation:
-
Review Safety Information: Before beginning any work, thoroughly review all available safety information, including any provided by the supplier and your institution's chemical hygiene plan.
-
Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above.
-
Prepare Work Area: Ensure that the work area, preferably a certified chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available to minimize movement and potential for spills.
2. Handling:
-
Weighing: If working with a solid form of the compound, weigh it out within the chemical fume hood to contain any dust.
-
Experimental Procedures: Conduct all experimental manipulations of the compound within the fume hood.
3. Cleanup and Disposal:
-
Decontamination: After completing your work, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Waste Segregation: Segregate all waste materials. This includes any unused compound, contaminated PPE (gloves, etc.), and any solutions containing the compound.
-
Disposal: Dispose of all chemical waste through your institution's hazardous waste management program.[6][7][8] Do not pour any waste down the drain. Contaminated labware should be decontaminated or disposed of as hazardous waste.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.[1][9]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][9]
-
Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
-
Spill: In the event of a small spill, and if you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan: Responsible Stewardship
Proper disposal of 3-Oxopiperazine-1-carboximidamide hydrochloride and any associated contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Chemical Waste: All unused or waste 3-Oxopiperazine-1-carboximidamide hydrochloride must be disposed of as hazardous chemical waste.[6][7][8] It should be collected in a clearly labeled, sealed container.
-
Contaminated Materials: Any materials that have come into direct contact with the compound, such as gloves, weigh boats, and pipette tips, should be considered contaminated and disposed of as hazardous waste.
-
Consult Your EHS Department: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures. Regulations for hazardous waste disposal can vary by location.
By adhering to these guidelines, researchers can handle 3-Oxopiperazine-1-carboximidamide hydrochloride with a high degree of safety, protecting themselves, their colleagues, and the environment.
References
- SAFETY DATA SHEETS. (2025, September 8).
- TCI Chemicals. (2018, October 3). SAFETY DATA SHEET.
- MedchemExpress.com. (2024, June 20). Safety Data Sheet.
- TCI Chemicals. (2023, March 4). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, June 2). SAFETY DATA SHEET.
- Regulations.gov. Safety Data Sheet.
- TLC PHARMACEUTICAL STANDARDS. Safety Data Sheet.
- Boehringer Ingelheim. (2015, April 27). SAFETY DATA SHEET.
- Angene Chemical. (2021, May 1). Safety Data Sheet.
- TCI AMERICA. (2018, July 6). SAFETY DATA SHEET.
- Chemicea Pharmaceuticals. Material Safety Data Sheet.
- ChemScene. 1515923-03-1 | 3-Oxopiperazine-1-carboximidamide hydrochloride.
- PPG. (2025, December 18). SAFETY DATA SHEET.
- Fisher Scientific. (2025, May 1). SAFETY DATA SHEET.
- Fisher Scientific. (2010, March 26). SAFETY DATA SHEET.
- LGC Standards. (2023, December 13). SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- Cayman Chemical. (2026, January 13). Safety Data Sheet.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. tlcpharmaceuticalstandards.com [tlcpharmaceuticalstandards.com]
- 6. zycz.cato-chem.com [zycz.cato-chem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. content.labscoop.com [content.labscoop.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
